2,4-Dimethyl-1h-pyrrol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2,4-dimethyl-1H-pyrrol-3-ol |
InChI |
InChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3 |
InChI Key |
UAXUNQXFKSUFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1O)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 2,4-Dimethyl-1H-pyrrol-3-ol, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, one-step synthesis in the current literature, this document outlines a multi-step approach, commencing from readily available starting materials. The proposed pathway involves the synthesis of an intermediate, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by its hydrolysis to the corresponding carboxylic acid, and subsequent reduction to the target alcohol.
This guide is intended to provide a comprehensive resource for researchers, offering detailed experimental protocols adapted from analogous transformations, a quantitative summary of the reaction steps, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step sequence, as illustrated below. This pathway leverages established pyrrole synthesis methodologies and standard organic transformations.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the proposed synthesis. The data is compiled from analogous reactions found in the literature and should be considered as a guideline for experimental design.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ring Formation | Propionaldehyde, Ethyl acetoacetate, Ammonia | Bromine | Dichloromethane, Water | 0 - 25 | 16 | ~30[1] |
| 2 | Hydrolysis | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Potassium Hydroxide | Ethanol, Water | Reflux | 12 | High |
| 3 | Reduction | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH4) | Dry Diethyl Ether | Room Temp. | 1 | High |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be performed with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This procedure is adapted from a patented method for the synthesis of the target ester.[1]
1.1. Preparation of 2-Bromopropionaldehyde:
-
In a reaction vessel equipped with a dropping funnel and a cooling bath, dissolve propionaldehyde (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add bromine (2.8 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours, or until the bromine color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropionaldehyde.
1.2. Ring Formation:
-
To a reaction flask, add the crude 2-bromopropionaldehyde and ethyl acetoacetate (1 equivalent).
-
Cool the mixture to 0°C.
-
Slowly add aqueous ammonia (2.5 equivalents) dropwise, keeping the temperature at approximately 15°C.
-
After the addition, allow the reaction to stir at room temperature for 12 hours.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This is a general procedure for the alkaline hydrolysis of pyrrole esters.
-
In a round-bottom flask, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (excess) in water.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Step 3: Reduction of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
This protocol is based on the standard procedure for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH4).[2][3][4]
-
Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH4 (excess) in anhydrous diethyl ether.
-
In a separate flask, dissolve 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the solution of the carboxylic acid to the LiAlH4 suspension with stirring. An exothermic reaction with the evolution of hydrogen gas will occur.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by chromatography if necessary.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final product.
References
An In-depth Technical Guide on the Chemical Properties of 2,4-Dimethyl-1H-pyrrol-3-ol and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide serves to provide a comprehensive overview of the known chemical properties of 2,4-Dimethyl-1H-pyrrol-3-ol. However, a thorough review of the available scientific literature reveals a significant scarcity of specific experimental data for this particular compound. To provide a valuable resource, this document will focus on the well-characterized properties of closely related analogs, namely 2,4-Dimethyl-1H-pyrrole and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid . These compounds share the same core pyrrole scaffold and are instrumental in understanding the potential characteristics of this compound.
Physicochemical Properties
A summary of the available physicochemical data for 2,4-Dimethyl-1H-pyrrole and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is presented in the table below.
| Property | 2,4-Dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid |
| CAS Number | 625-82-1[1][2] | 17106-13-7[3] |
| Molecular Formula | C₆H₉N[1][2] | C₇H₉NO₂[4] |
| Molecular Weight | 95.14 g/mol [1][2] | 139.15 g/mol [4] |
| Boiling Point | 165-167 °C[1] | Not available |
| Density | 0.924 g/mL at 25 °C[1] | Not available |
| Refractive Index | n20/D 1.496[1] | Not available |
| Form | Liquid[1] | Solid[4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not currently published. However, spectral information for the related compound, 2,4-Dimethyl-3-ethyl-1H-pyrrole , can provide insights into the expected spectral characteristics.
¹H NMR Data for 2,4-Dimethyl-3-ethyl-1H-pyrrole (CDCl₃):
-
δ 7.0 (s, 1H, NH)
-
δ 6.361 (s, 1H, CH)
-
δ 2.38 (q, 2H, CH₂)
-
δ 2.158 (s, 3H, CH₃)
-
δ 2.031 (s, 3H, CH₃)
-
δ 1.081 (t, 3H, CH₃) [5]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for related pyrrole derivatives can provide a foundational understanding for its potential synthesis.
One common method for synthesizing substituted pyrroles is the Knorr pyrrole synthesis . An outline for a potential synthetic pathway and a generalized experimental protocol for a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, are provided below.
Conceptual Synthetic Pathway for Pyrrole Derivatives
The synthesis of substituted pyrroles often involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. The specific starting materials would need to be selected to yield the desired 2,4-dimethyl and 3-hydroxyl substitutions.
Caption: Generalized Knorr Pyrrole Synthesis Pathway.
Example Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
A method for the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[6]
Step 1: Preparation of 2-bromopropanal
-
Propionaldehyde is dissolved in an aprotic solvent (e.g., dichloromethane).
-
The solution is cooled to 0-10 °C.
-
Bromine is added dropwise while maintaining the temperature below 20 °C.
-
The reaction is stirred for several hours at room temperature.
-
The solvent is removed under reduced pressure to yield 2-bromopropanal.
Step 2: Ring-closure reaction
-
2-bromopropanal, ethyl acetoacetate, and ammonia water are reacted in a suitable solvent.
-
The reaction is carried out at a temperature between 0 °C and 50 °C under alkaline conditions.
-
The resulting product, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is then isolated.
Caption: Synthesis workflow for a related pyrrole derivative.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrrole-containing compounds is of significant interest to the pharmaceutical and drug development industries.
Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated for their potential as antimicrobial and anticancer agents.[7] These studies suggest that the pyrrole scaffold can be a valuable starting point for the development of new therapeutic agents. For instance, some pyrazoline-conjugated derivatives have shown inhibitory activity against various cancer cell lines.[7]
The general biological importance of the pyrrole ring is well-established, as it forms the core of many essential biological molecules, including heme and chlorophyll. The exploration of synthetic pyrrole derivatives continues to be an active area of research for potential therapeutic applications.
Conclusion
This technical guide has compiled the available chemical and biological information for this compound and its closely related analogs. It is evident that while the pyrrole scaffold is of significant interest, this compound itself is a poorly characterized compound. The data presented for 2,4-Dimethyl-1H-pyrrole and 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid provide a valuable reference point for researchers and scientists. Further experimental investigation is required to elucidate the specific chemical properties, synthetic methodologies, and biological functions of this compound.
References
- 1. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]
- 2. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]
- 3. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C7H9NO2 | CID 3018578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid AldrichCPR [sigmaaldrich.com]
- 5. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Characterization of 2,4-Dimethyl-1H-pyrrol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2,4-Dimethyl-1H-pyrrol-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route from a readily available precursor and presents an expected characterization profile based on established chemical principles and spectroscopic data from analogous compounds.
Synthesis
The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor. A logical and efficient approach involves the reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, which is accessible through established synthetic methodologies. The reducing agent of choice for this transformation is Lithium Aluminium Hydride (LiAlH₄), a powerful hydride donor capable of reducing esters to primary alcohols.[1][2]
Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The precursor can be synthesized via a ring-closing reaction between 2-bromopropanal, ethyl acetoacetate, and ammonia water.[3] This method offers the advantages of utilizing readily available starting materials and proceeding under relatively mild conditions.[3]
Reduction to this compound
The reduction of the ester functional group in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to a primary alcohol yields the target compound, which is more accurately named (2,4-Dimethyl-1H-pyrrol-3-yl)methanol.
Experimental Protocol: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with LiAlH₄
This protocol is a general procedure adapted for this specific transformation and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous solution of Sodium Sulfate
-
10% Sulfuric Acid (optional, for workup)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a dropping funnel.
-
A suspension of LiAlH₄ in the same anhydrous ether is placed in a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and the dropping funnel, all under an inert atmosphere.
-
The flask containing the LiAlH₄ suspension is cooled in an ice bath.
-
The solution of the ester is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate to decompose any excess LiAlH₄. This should be done in an ice bath to control the exothermic reaction.
-
The resulting mixture is filtered to remove the aluminum salts. The filter cake is washed with additional ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude (2,4-Dimethyl-1H-pyrrol-3-yl)methanol.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Logical Workflow for Synthesis and Purification
Physicochemical Properties
The exact physicochemical properties of (2,4-Dimethyl-1H-pyrrol-3-yl)methanol have not been extensively reported. However, based on the properties of similar pyrrole derivatives, the following can be anticipated.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Likely a solid or a high-boiling liquid at room temperature. |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.[4] |
| Boiling Point | Expected to be higher than 2,4-dimethylpyrrole (165-167 °C) due to the presence of the hydroxyl group.[5] |
| Melting Point | If solid, likely a low-melting solid. |
| pKa | The pyrrole NH proton is weakly acidic. The hydroxyl proton will have a pKa typical of a primary alcohol. |
Spectroscopic Characterization
The structural elucidation of (2,4-Dimethyl-1H-pyrrol-3-yl)methanol would rely on a combination of spectroscopic techniques. The expected data are summarized below, based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5 - 8.5 | Broad Singlet | N-H |
| ~6.3 | Singlet | H-5 (Pyrrole ring proton) | |
| ~4.5 | Singlet | -CH₂OH | |
| ~2.2 | Singlet | -CH₃ at C-2 | |
| ~2.0 | Singlet | -CH₃ at C-4 | |
| Variable | Singlet | -OH | |
| ¹³C NMR | ~130 - 135 | Singlet | C-2 (Pyrrole ring) |
| ~120 - 125 | Singlet | C-5 (Pyrrole ring) | |
| ~115 - 120 | Singlet | C-3 (Pyrrole ring) | |
| ~110 - 115 | Singlet | C-4 (Pyrrole ring) | |
| ~55 - 60 | Singlet | -CH₂OH | |
| ~12 - 15 | Singlet | -CH₃ at C-2 | |
| ~10 - 12 | Singlet | -CH₃ at C-4 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 - 3200 (broad) | O-H stretching (alcohol) and N-H stretching (pyrrole) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~1560 | C=C stretching (pyrrole ring) |
| ~1050 | C-O stretching (primary alcohol) |
Mass Spectrometry (MS)
| Technique | Expected m/z Value | Interpretation |
| Electron Ionization (EI) | 125 | Molecular Ion [M]⁺ |
| 108 | [M - OH]⁺ | |
| 94 | [M - CH₂OH]⁺ |
Reactivity and Stability
3-Hydroxypyrroles and their derivatives can be sensitive to air and light, and may darken upon standing. It is recommended to store the compound under an inert atmosphere and in the dark. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The pyrrole ring is susceptible to electrophilic substitution, primarily at the 5-position.
Logical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of newly synthesized this compound.
This in-depth guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers and drug development professionals can utilize this information to further explore the potential applications of this and related pyrrole-containing compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]
An In-depth Technical Guide to the 2,4-Dimethyl-1H-pyrrole Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially requested compound, 2,4-Dimethyl-1H-pyrrol-3-ol, is not extensively documented in scientific literature, and a specific CAS number could not be retrieved. This compound may exist in tautomeric equilibrium with its keto form, 2,4-Dimethyl-1H-pyrrol-3(2H)-one. This guide will focus on the synthesis, properties, and biological activities of the well-characterized 2,4-dimethyl-1H-pyrrole nucleus and its key derivatives, which are of significant interest in medicinal chemistry.
Introduction to the 2,4-Dimethyl-1H-pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmacologically active compounds.[1] The substituted pyrrole core, particularly the 2,4-dimethyl-1H-pyrrole scaffold, serves as a crucial building block in the synthesis of a wide array of therapeutic agents, including those with antimicrobial and anticancer properties.[2][3] Derivatives of this scaffold have been investigated for their potential to inhibit key biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[2]
Physicochemical Properties and Identification
While specific data for this compound is scarce, the properties of the parent compound and its key derivatives are well-established.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,4-Dimethyl-1H-pyrrole | 625-82-1 | C6H9N | 95.14 | Colorless to yellow liquid |
| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | 17106-13-7 | C7H9NO2 | 139.15 | Solid |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 2199-51-1 | C9H13NO2 | 167.21 | Pale-gray solid[4] |
| 2,4-Dimethyl-3-ethyl-1H-pyrrole | 517-22-6 | C8H13N | 123.20 | No data |
| 2,4-Dimethyl-pyrrolidine | 13603-04-8 | C6H13N | 99.17 | No data |
Synthesis of 2,4-Dimethyl-1H-pyrrole Derivatives
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to this scaffold.
Knorr Pyrrole Synthesis
The Knorr synthesis is a widely used method for preparing substituted pyrroles from α-amino-ketones and β-ketoesters.[5]
-
Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining a cool temperature, slowly add one equivalent of a saturated aqueous solution of sodium nitrite.[5]
-
Reduction and Cyclization: To the resulting oxime solution, gradually add zinc dust. The reaction is exothermic and may require external cooling. The zinc reduces the oxime to an amine, which then reacts in situ with a second equivalent of ethyl acetoacetate to form the pyrrole ring.[5]
-
Isolation: The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, can be isolated following workup and purification.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[6] This method is valued for its simplicity and generally good yields.[6]
-
Reaction Setup: In a suitable solvent, such as water or an ionic liquid, mix the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione for a 2,5-dimethylpyrrole) with the desired primary amine.[7]
-
Catalysis: The reaction can be catalyzed by an acid, such as iron(III) chloride.[7]
-
Reaction Conditions: The mixture is typically stirred at room temperature or with gentle heating to drive the condensation and cyclization.
-
Workup: The N-substituted pyrrole product is then isolated through extraction and purified.
Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
A specific method for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves a ring-closure reaction.[8]
-
Bromination: Propionaldehyde is reacted with bromine in a non-protonic solvent at 0-50 °C to yield 2-bromopropanal.[8]
-
Ring Closure: The 2-bromopropanal is then reacted with ethyl acetoacetate and ammonia water to form the final product.[8]
Decarboxylation to 2,4-Dimethyl-1H-pyrrole
Substituted pyrroles can be decarboxylated to yield the parent pyrrole core.
-
Hydrolysis: A mixture of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a concentrated solution of potassium hydroxide in water is heated to reflux.[9]
-
Decarboxylation: The reaction mixture is heated in an oil bath, and the temperature is gradually increased. The dimethylpyrrole formed is distilled using superheated steam.[9]
-
Extraction and Purification: The distillate is extracted with ether, dried over anhydrous potassium carbonate, and the ether is removed by distillation. The final product is obtained by fractional distillation.[9]
Caption: General synthetic routes to the 2,4-dimethyl-1H-pyrrole core.
Biological Activities and Therapeutic Potential
Derivatives of the 2,4-dimethyl-1H-pyrrole scaffold have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives have demonstrated potential as antimicrobial agents.[2] In preliminary in vitro assays, several derivatives exhibited significant growth inhibition against various microbes.[2]
-
Preparation of Microbial Cultures: Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) are cultured on appropriate agar plates.[10]
-
Compound Application: Sterile filter paper discs are loaded with a standard concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[10] A solvent-only disc serves as a negative control, and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) are used as positive controls.[10]
-
Incubation: The discs are placed on the surface of the inoculated agar plates. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[10]
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition of microbial growth around each disc.[10]
Anticancer Activity and VEGFR-2 Inhibition
Certain pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives have been identified as potential anticancer agents.[2] Molecular docking studies suggest that these compounds may exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] The binding affinity of the most potent compound was found to be comparable to the known VEGFR-2 inhibitor, sunitinib.[2]
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[11] This initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[11][12] By inhibiting VEGFR-2, the 2,4-dimethyl-1H-pyrrole derivatives can potentially block these pro-angiogenic signals.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2,4-dimethyl-1H-pyrrole derivatives.
In Vitro Cytotoxicity Evaluation
To assess the therapeutic potential and safety profile of novel compounds, in vitro cytotoxicity assays are essential.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and antibiotics.[13]
-
Cell Seeding: A specific number of cells (e.g., 250 cells/well) are seeded into 1536-well plates.[14]
-
Compound Treatment: The test compounds, dissolved in DMSO, are added to the assay plates at various concentrations.[14]
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Viability Assessment: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures the ATP content, which is an indicator of cell viability.[14][15]
-
Data Analysis: The luminescence, which is proportional to the amount of ATP, is measured using a plate reader. The data is normalized to controls (DMSO for no cell death and wells without cells for maximum cell death) to determine the percentage of cell viability.[13]
Conclusion
The 2,4-dimethyl-1H-pyrrole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. While the specific compound this compound is not well-documented, its structural analogues have demonstrated significant potential as antimicrobial and anticancer agents, with VEGFR-2 being a promising target for the latter. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Further exploration of the structure-activity relationships of 2,4-dimethyl-1H-pyrrole derivatives is warranted to optimize their therapeutic efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide on the Biological Activity of 2,4-Dimethyl-1H-pyrrole Derivatives
Overview of the 2,4-Dimethyl-1H-pyrrole Core
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle present in numerous natural products and synthetic compounds with significant pharmacological value.[1] The 2,4-dimethyl-1H-pyrrole scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents due to its unique structural and electronic properties that allow for diverse chemical modifications.[2] Research has primarily focused on derivatizing this core at the 3- and 5-positions to explore and optimize its biological potential.
Anticancer Activity of 2,4-Dimethyl-1H-pyrrole Derivatives
Recent studies have highlighted the potent antiproliferative effects of 2,4-dimethyl-1H-pyrrole derivatives against various cancer cell lines. A notable strategy has been the molecular hybridization of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid or carboxamide core with other pharmacologically active moieties, such as pyrazolines and benzimidazoles.[1][3]
A series of novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives has demonstrated significant anticancer potential.[3] Out of 24 synthesized compounds, 12 showed promising activity in the National Cancer Institute's (NCI) 60-cell line screen.[3]
Derivatives incorporating a benzimidazole moiety have also been investigated for their anticancer activities.[1] One particular compound, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, displayed notable growth inhibition against several cancer cell lines.[1]
The following table summarizes the quantitative data on the anticancer activity of these derivatives.
| Derivative Class | Assay | Concentration | Result | Reference |
| Pyrazoline-Conjugated Derivatives | NCI-60 Screen | 10 µM | 50.21–108.37% Growth Inhibition | [3] |
| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Melanoma (MDA-MB-435) | 10 µM | 37.54% Growth Percentage | [1] |
| Breast Cancer (MDA-MB-468) | 10 µM | 59.76% Growth Percentage | [1] | |
| Leukemia (K-562) | 10 µM | 68.68% Growth Percentage | [1] | |
| Leukemia (SR) | 10 µM | 68.98% Growth Percentage | [1] | |
| Colon Cancer (HCT-15) | 10 µM | 69.0% Growth Percentage | [1] | |
| Breast Cancer (MDA-MB-231/ATCC) | 10 µM | 70.28% Growth Percentage | [1] |
In silico molecular docking studies have suggested that the anticancer activity of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives may be attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The most potent compound from this series exhibited a binding affinity of -9.5 kcal/mol, which is comparable to the established VEGFR-2 inhibitor, sunitinib (-9.9 kcal/mol).[3] This interaction is believed to occur at the active adenosine triphosphate (ATP) binding site of the receptor, thereby blocking its downstream signaling pathways that are crucial for tumor angiogenesis and proliferation.[3][4]
Antimicrobial Activity of 2,4-Dimethyl-1H-pyrrole Derivatives
The 2,4-dimethyl-1H-pyrrole scaffold has also been explored for its antimicrobial properties. Pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have shown potential as antimicrobial agents.[3]
The following table presents the available quantitative data on the antimicrobial activity of these compounds.
| Derivative Class | Assay | Concentration | Result | Reference |
| Pyrazoline-Conjugated Derivatives | In vitro Antimicrobial Assay | 32 µg/mL | 50.87–56.60% Growth Inhibition | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of 2,4-dimethyl-1H-pyrrole derivatives.
The NCI-60 screen is a well-established method for identifying and characterizing the anticancer activity of novel compounds.
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentration (e.g., 10 µM).
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
The test compound is added at a single concentration.
-
The plates are incubated for an additional 48 hours.
-
-
Data Analysis:
-
The assay is terminated by fixing the cells and staining with sulforhodamine B (SRB), a protein-binding dye.
-
The absorbance is read on an automated plate reader.
-
The percentage of growth inhibition is calculated relative to control wells.
-
This assay is used to determine the growth inhibitory effects of compounds against various microorganisms.
-
Microorganisms: A panel of bacteria (Gram-positive and Gram-negative) and fungi is selected.
-
Culture Preparation: The microorganisms are cultured in appropriate broth media to achieve a logarithmic growth phase.
-
Assay Procedure (Broth Microdilution Method):
-
The test compounds are serially diluted in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
-
Data Analysis:
-
Growth inhibition is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
The percentage of growth inhibition is calculated by comparing the OD of the test wells to that of the control wells.
-
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.
-
Target Preparation: The 3D structure of the target protein (e.g., VEGFR-2) is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the compound is generated and optimized for its geometry and energy.
-
Docking Simulation: A docking algorithm is used to fit the ligand into the active site of the target protein. The algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and to calculate the binding affinity (e.g., in kcal/mol).
Safety and Pharmacokinetic Profile
Preliminary assessments of the safety and drug-likeness of these 2,4-dimethyl-1H-pyrrole derivatives have been conducted.
-
In Vitro Cytotoxicity: Representative potent compounds were evaluated for their cytotoxicity against normal human embryonic kidney cells (HEK293) to assess their selectivity towards cancer cells.[3]
-
Hemolysis Assay: This assay was performed to determine the potential of the compounds to damage red blood cells, providing an early indication of their biocompatibility.[3]
-
In Silico Pharmacokinetics: Computational studies have been used to predict the pharmacokinetic properties of these derivatives. The results suggest good predicted oral bioavailability and adherence to Lipinski's rule of five, which is a guideline for evaluating the drug-likeness of a chemical compound.[3]
Conclusion
While there is a lack of direct biological data for 2,4-Dimethyl-1h-pyrrol-3-ol, its core structure, 2,4-dimethyl-1H-pyrrole, is a key component of derivatives with significant biological activities. Specifically, derivatives at the 3-position, such as pyrazoline-conjugated carboxylic acids and amides, have demonstrated promising anticancer and antimicrobial properties. The proposed mechanism for the anticancer activity involves the inhibition of the VEGFR-2 kinase. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Spectroscopic Characterization of 2,4-Dimethyl-1H-pyrrol-3-ol: A Technical Guide
Introduction
2,4-Dimethyl-1H-pyrrol-3-ol is a heterocyclic organic compound with a pyrrole core, a functionality of significant interest in medicinal chemistry and materials science. The precise structural elucidation of this molecule is paramount for its application in drug development and other scientific research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the molecular structure and purity of such compounds. This technical guide outlines the expected spectroscopic data for this compound and provides standardized experimental protocols for its analysis.
Spectroscopic Data Summary
Due to the absence of specific data for this compound, the following tables summarize the available spectroscopic data for the structurally analogous compound, 2,4-Dimethyl-1H-pyrrole. These data provide a valuable reference point for the interpretation of the spectra of the target compound.
Table 1: ¹H NMR Spectroscopic Data of 2,4-Dimethyl-1H-pyrrole
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
| Data not publicly available | - | - | - |
Note: While a general reference to a ¹H NMR spectrum for 2,4-Dimethyl-1H-pyrrole exists, specific, quantifiable peak data is not provided in the publicly accessible search results. A typical ¹H NMR spectrum would be expected to show signals for the two methyl groups and the two protons on the pyrrole ring, as well as the N-H proton. The expected chemical shifts would be in the regions of 2.0-2.5 ppm for the methyl groups, 5.5-6.5 ppm for the ring protons, and a broad signal for the N-H proton that can vary in position.
Table 2: IR Spectroscopic Data of 2,4-Dimethyl-1H-pyrrole
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| A range of absorption bands would be expected. Key absorptions are listed below. | NIST WebBook[1] | ||
| ~3400 | Strong, Broad | N-H Stretch | General IR knowledge |
| 2850-3000 | Medium | C-H Stretch (methyl) | General IR knowledge |
| ~1600 | Medium-Weak | C=C Stretch (in ring) | General IR knowledge |
| ~1500 | Medium | N-H Bend | General IR knowledge |
For this compound, the most significant additional feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.
Table 3: Mass Spectrometry Data of 2,4-Dimethyl-1H-pyrrole
| m/z | Relative Intensity (%) | Assignment | Source |
| 95 | 100 | [M]⁺ (Molecular Ion) | NIST WebBook[2] |
| 94 | 65 | [M-H]⁺ | NIST WebBook[2] |
| 80 | 50 | [M-CH₃]⁺ | NIST WebBook[2] |
The molecular weight of 2,4-Dimethyl-1H-pyrrole is 95.14 g/mol . For this compound, the molecular weight would be 111.14 g/mol , and the molecular ion peak [M]⁺ would be expected at m/z = 111.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a synthesized sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of the -OH and -NH protons with deuterium, if their observation is desired.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment requires a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
For Liquids (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common techniques include:
-
Direct Infusion: For pure samples, a solution can be directly infused into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used for separation prior to MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC is the preferred separation method.
-
-
Ionization: Ionize the sample using an appropriate technique.
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for determining the fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and non-volatile molecules, often producing the protonated molecule [M+H]⁺.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrrole derivative like this compound.
References
The Elusive 2,4-Dimethyl-1H-pyrrol-3-ol: A Technical Guide to its Putative Synthesis, Properties, and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the synthesis, and historical context of 2,4-Dimethyl-1H-pyrrol-3-ol. While direct literature on this specific hydroxypyrrole is sparse, this document provides a comprehensive overview based on the well-established chemistry of its close structural analogs. By examining the synthesis of related 2,4-dimethylpyrrole derivatives, which are key intermediates in prominent pharmaceuticals, a plausible synthetic pathway for this compound is proposed. This guide also collates physicochemical data from related compounds to predict the properties of the title molecule and discusses the historical significance of the foundational Knorr and Paal-Knorr pyrrole syntheses. The inherent tautomerism of 3-hydroxypyrroles, a critical consideration for the characterization and reactivity of this compound, is also addressed.
Introduction: The Significance of the 2,4-Dimethylpyrrole Scaffold
The 2,4-dimethylpyrrole moiety is a privileged scaffold in medicinal chemistry, most notably as a core component of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. The synthesis of Sunitinib and its analogs has driven extensive research into the preparation and functionalization of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its esters. However, the corresponding hydroxylated derivative, this compound, remains largely uncharted territory in the scientific literature. This guide aims to bridge this knowledge gap by providing a well-reasoned, albeit partially theoretical, exploration of this elusive compound.
Historical Perspective: The Legacy of Knorr and Paal
The synthesis of pyrroles, including the foundational 2,4-dimethylpyrrole core, is deeply rooted in the pioneering work of Ludwig Knorr and Carl Paal in the late 19th century.
The Knorr pyrrole synthesis , first reported in 1884, involves the condensation of an α-amino-ketone with a β-ketoester.[1] This method has been a cornerstone of pyrrole chemistry for over a century and is instrumental in the industrial production of intermediates for drugs like Sunitinib.[2]
The Paal-Knorr synthesis , discovered independently by both chemists around the same time, provides a straightforward route to pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4] This reaction is celebrated for its simplicity and broad applicability.[5]
These seminal discoveries laid the groundwork for the synthesis of a vast array of substituted pyrroles, including the precursors to the target molecule of this guide.
Proposed Synthesis of this compound
Experimental Protocol: A Hypothetical Pathway
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This well-documented intermediate can be synthesized via a modified Knorr-type condensation. One common method involves the reaction of ethyl acetoacetate with an α-aminoketone, which is often generated in situ.
Step 2: Conversion to a Pyrrolin-3-one Precursor
The ester from Step 1 can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions to form a suitable precursor for the introduction of the 3-oxo functionality. However, a more direct approach would be the synthesis of the corresponding 2,4-dimethyl-1H-pyrrol-3(2H)-one.
Step 3: Reduction to this compound
The pyrrolin-3-one intermediate can then be reduced to the desired 3-hydroxypyrrole. A selective reducing agent, such as sodium borohydride (NaBH4), could be employed to reduce the ketone to a secondary alcohol without over-reducing the pyrrole ring.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties: An Inferential Analysis
In the absence of experimental data for this compound, the properties of its close analogs can provide valuable estimates. The following tables summarize the known data for relevant 2,4-dimethylpyrrole derivatives.
| Property | 2,4-Dimethylpyrrole | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |
| Molecular Formula | C6H9N | C7H9NO2 | C9H13NO2 |
| Molecular Weight | 95.14 g/mol | 139.15 g/mol | 167.21 g/mol |
| Appearance | Liquid | Solid | Pale-gray solid |
| Boiling Point | 165-167 °C | Not available | Not available |
| Melting Point | Not applicable | Not available | 75-76 °C |
| Density | 0.924 g/mL at 25 °C | Not available | Not available |
| Refractive Index | n20/D 1.496 | Not available | Not available |
Data compiled from various sources.
Based on these data, this compound (C7H11NO, Molecular Weight: 125.17 g/mol ) is predicted to be a polar solid or a high-boiling point liquid. Its spectroscopic data would be expected to show characteristic signals for the pyrrole ring protons, the two methyl groups, the hydroxyl proton, and the proton on the hydroxyl-bearing carbon.
Tautomerism: A Critical Consideration
A crucial aspect of 3-hydroxypyrrole chemistry is the potential for tautomerism. This compound likely exists in equilibrium with its keto tautomer, 2,4-dimethyl-1H-pyrrol-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents.[6] In many cases, the keto form is found to be the more stable tautomer.[6] Any experimental work on 3-hydroxypyrroles must account for the presence of both tautomers.
Caption: Tautomeric equilibrium of this compound.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, its structural relationship to key pharmaceutical intermediates suggests its potential as a valuable building block in drug discovery. This technical guide provides a foundational understanding of its likely synthesis and properties, based on the rich history and established chemistry of the 2,4-dimethylpyrrole scaffold. Further experimental investigation is warranted to isolate and characterize this compound, which could open new avenues for the development of novel therapeutics. The exploration of its biological activity, in comparison to its carboxylic acid and ester analogs, would be a particularly insightful area of future research.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 5. Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3(2H)-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2,4-Dimethyl-1H-pyrrol-3-ol
Introduction
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
The synthesis of the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can be achieved through a variation of the Knorr pyrrole synthesis. One documented method involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water[1].
Experimental Protocol
Part A: Preparation of 2-Bromopropanal [1]
-
In a reaction flask, dissolve 58g of propionaldehyde in 100mL of dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add 180g of bromine, ensuring the temperature does not exceed 10°C during the addition.
-
After the addition is complete, allow the reaction to proceed at room temperature for 4 hours, or until the bromine color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain 2-bromopropanal. The reported yield is approximately 100g (100%)[1].
Part B: Ring-Closure Reaction to form Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate [1]
-
To the crude 2-bromopropanal from the previous step, add 130g of ethyl acetoacetate.
-
Cool the mixture to 0°C.
-
Slowly add 150g of ammonia water, maintaining the temperature at 15°C during the addition.
-
After the addition, allow the reaction to stir at room temperature for 12 hours.
-
Upon completion, the desired product, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, can be isolated and purified using standard techniques such as extraction and chromatography.
Quantitative Data for the Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Yield (%) | Reference |
| Propionaldehyde | C₃H₆O | 58.08 | 58 g | - | [1] |
| Bromine | Br₂ | 159.808 | 180 g | - | [1] |
| 2-Bromopropanal | C₃H₅BrO | 136.97 | ~100 g | ~100% | [1] |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 130 g | - | [1] |
| Ammonia water | NH₄OH | 35.04 | 150 g | - | [1] |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | - | Not specified | [1] |
Visualization of the Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Step 2: Proposed Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol via Reduction
The reduction of the ester functional group in ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to a primary alcohol will yield the target compound, this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing esters[2][3][4]. The following is a proposed experimental protocol based on general procedures for LiAlH₄ reductions of esters.
Proposed Experimental Protocol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend a stoichiometric excess (e.g., 1.5-2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with the reaction solvent (ether or THF).
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Proposed Quantitative Data for the Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Proposed Amount | Expected Yield (%) |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 1 equivalent | - |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.5-2 equivalents | High (literature suggests >80% for similar reductions) |
| This compound | C₆H₉NO | 111.14 | - | To be determined experimentally |
Visualization of the Proposed Synthesis of this compound
Chemical and Physical Properties
| Property | Value for Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Reference |
| CAS Number | 2199-51-1 | [5] |
| Molecular Formula | C₉H₁₃NO₂ | [5] |
| Molecular Weight | 167.21 g/mol | [5] |
Conclusion
While direct synthetic routes to this compound are not prominently featured in the existing literature, this guide outlines a feasible and chemically sound two-step synthesis. This proposed pathway, involving the formation of an ethyl carboxylate precursor followed by its reduction, utilizes well-understood and reliable organic reactions. The detailed protocols and diagrams provided herein offer a solid foundation for the laboratory synthesis of this target molecule. Further experimental work is necessary to optimize reaction conditions and fully characterize the final product. The availability of a reliable synthetic route to this compound will enable further investigation into its chemical properties and potential biological activities, contributing to the broader field of medicinal chemistry and drug discovery.
References
- 1. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
The Pharmacological Profile of 2,4-Dimethyl-1H-Pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethyl-1H-pyrrole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of derivatives with significant and diverse pharmacological activities. These compounds have garnered considerable attention for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. This technical guide provides an in-depth overview of the pharmacological profile of 2,4-dimethyl-1H-pyrrole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and development in this promising area.
Data Presentation: Pharmacological Activities
The following tables summarize the quantitative data on the biological activities of various 2,4-dimethyl-1H-pyrrole derivatives.
Table 1: Anticancer Activity of 2,4-Dimethyl-1H-Pyrrole Derivatives
| Compound ID/Description | Cell Line | Assay Type | IC50/GI50/LC50 (µM) | Reference |
| Alkynylated pyrrole derivative (12l) | U251 (Glioblastoma) | Not specified | 2.29 ± 0.18 | [1] |
| Alkynylated pyrrole derivative (12l) | A549 (Lung Carcinoma) | Not specified | 3.49 ± 0.30 | [1] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | MCF-7 (Breast Cancer) | MTT Assay | 3.81 times more active than erlotinib | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | HCT-116 (Colon Cancer) | MTT Assay | 2.90 times more active than erlotinib | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | A549 (Lung Carcinoma) | MTT Assay | 2.39 times more active than erlotinib | [2] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | HT29 (Colon Adenocarcinoma) | NCI60 Screen | LC50 = 9.31 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | UACC-62 (Melanoma) | NCI60 Screen | LC50 = 8.03 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | OVCAR-8 (Ovarian Carcinoma) | NCI60 Screen | LC50 = 6.55 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | SN12C (Renal Cell Carcinoma) | NCI60 Screen | LC50 = 3.97 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | BT-549 (Breast Carcinoma) | NCI60 Screen | LC50 = 6.39 | [3] |
| Single chloro-substituted derivative (3h) | T47D (Breast Cancer) | Not specified | IC50 = 2.4 | [3] |
Table 2: Antimicrobial Activity of 2,4-Dimethyl-1H-Pyrrole Derivatives
| Compound ID/Description | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-b]pyrrole derivative (2) | Pseudomonas aeruginosa | Not specified | 50 | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (3) | Staphylococcus aureus | Not specified | Comparable to ciprofloxacin | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | Candida albicans | Not specified | ~25% of clotrimazole's MIC | [2] |
| Pyrrole benzamide derivatives | Staphylococcus aureus | Not specified | 3.12 - 12.5 | [4] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | Not specified | 0.7 | [4] |
| Pyrrole derivative (Vc) | MRSA | Not specified | 4 | [5] |
| Pyrrole derivative (Vc) | Mycobacterium phlei | Not specified | 8 | [5] |
Table 3: Anti-inflammatory and Analgesic Activities of 2,4-Dimethyl-1H-Pyrrole Derivatives
| Compound ID/Description | Activity | Assay Type | Results | Reference |
| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | Anti-inflammatory | Carrageenan-induced paw edema | Some derivatives showed activity equivalent to indomethacin and ibuprofen | [6] |
| Pyrrole-indole hybrid (3h) | Aromatase Inhibition | In vitro assay | IC50 = 1.8 µM | [3] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Tail immersion test | Significant increase in tail immersion latency | [7] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Formalin test (acute pain) | Effective in phase I | [7] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Formalin test (chronic pain) | Significantly attenuated chronic pain | [7] |
| Six novel pyrrolic compounds | Analgesic | Formalin test | Significant differences in early and late phases | [8] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological activities of 2,4-dimethyl-1H-pyrrole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
Anticancer Activity: Inhibition of VEGFR-2 Signaling
Several 2,4-dimethyl-1H-pyrrole derivatives exhibit potent anticancer activity by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis. The downstream signaling cascade of VEGFR-2 is depicted below.
Caption: VEGFR-2 signaling pathway and its inhibition.
Anti-inflammatory Activity: Inhibition of COX and LOX Pathways
The anti-inflammatory effects of certain 2,4-dimethyl-1H-pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, the pyrrole derivatives can reduce inflammation and associated pain.
Caption: Inhibition of COX and LOX inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 2,4-dimethyl-1H-pyrrole derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4-dimethyl-1H-pyrrole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: Workflow for the broth microdilution method.
Detailed Steps:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the stock solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (wells 1-11). Well 11 will be the positive control (inoculum without compound), and well 12 will be the negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
This guide provides a foundational understanding of the pharmacological profile of 2,4-dimethyl-1H-pyrrole derivatives. The presented data, pathways, and protocols are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the advancement of these promising compounds towards clinical applications.
References
- 1. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analgesic effects of new pyrrole derivatives of phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
Methodological & Application
Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the construction of the pyrrole ring to form ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the reduction of the ester functional group to the corresponding alcohol. This application note includes detailed experimental procedures, tables of reagents and reaction parameters, and a visual representation of the synthetic workflow.
Introduction
Substituted pyrroles are a class of heterocyclic compounds that are prevalent in a wide array of natural products and pharmacologically active molecules. Their versatile chemical nature and biological significance make the development of efficient synthetic routes to novel pyrrole derivatives a key area of research in organic and medicinal chemistry. This compound represents a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in two primary stages:
-
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Knorr-type pyrrole synthesis is employed, starting from the bromination of propionaldehyde followed by a ring-closing condensation with ethyl acetoacetate and ammonia.
-
Step 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: The ester intermediate is reduced to the target alcohol, this compound, using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH4).
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This procedure is adapted from a patented method and involves two sequential reactions.
Part A: Preparation of 2-Bromopropionaldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propionaldehyde | 58.08 | 58 g | 1.0 |
| Bromine | 159.81 | 160 g | 1.0 |
| Dichloromethane | 84.93 | 100 mL | - |
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve 58 g of propionaldehyde in 100 mL of dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 160 g of bromine dropwise to the cooled solution, maintaining the reaction temperature at approximately 15°C.
-
After the addition is complete, allow the reaction to stir at 15°C for 4 hours, or until the characteristic red-brown color of bromine disappears.
-
Remove the solvent under reduced pressure to yield crude 2-bromopropionaldehyde, which can be used in the next step without further purification. A yield of approximately 100% is expected.
Part B: Ring Closure to Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromopropionaldehyde (crude) | 136.98 | 137 g | ~1.0 |
| Ethyl acetoacetate | 130.14 | 130 g | 1.0 |
| Ammonia (aqueous solution) | 17.03 | 150 g | - |
| Dichloromethane | 84.93 | 300 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
| Heptane (for crystallization) | 100.21 | q.s. | - |
Procedure:
-
In a reaction vessel, combine the crude 2-bromopropionaldehyde with 130 g of ethyl acetoacetate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 150 g of aqueous ammonia solution dropwise, keeping the temperature at 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
After the reaction period, separate the organic layer.
-
Extract the aqueous layer with 300 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product is then subjected to freezing crystallization for 2 days.
-
The resulting crystals are washed with heptane and dried to afford ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. A yield of approximately 30% can be expected.
Step 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound
This procedure is based on the general principles of ester reduction using Lithium Aluminum Hydride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g ester) | Moles |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 10.0 g | 0.0598 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.72 g | 0.0717 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Water | 18.02 | 2.7 mL | - |
| 15% Sodium Hydroxide (aq) | 40.00 | 2.7 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
-
In a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 2.72 g of Lithium Aluminum Hydride in 100 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 10.0 g of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in 100 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Workup (Fieser Method): Cautiously and slowly add the following reagents dropwise in sequence:
-
2.7 mL of water
-
2.7 mL of 15% aqueous sodium hydroxide solution
-
8.1 mL of water
-
-
A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional THF.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure product.
Data Summary
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1A | Bromination | Propionaldehyde, Bromine | Dichloromethane | 15 | 4 | ~100 (crude) |
| 1B | Ring Closure | 2-Bromopropionaldehyde, Ethyl acetoacetate, Ammonia | Dichloromethane | 15 -> RT | 12 | ~30 |
| 2 | Reduction | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, LiAlH4 | THF | 0 -> RT | 2-4 | Not specified |
Note: The yield for the reduction step is not explicitly provided in the general literature and would need to be determined experimentally.
Logical Relationship Diagram
Figure 2: Logical flow of the two-step synthesis.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Lithium Aluminum Hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon), and all glassware must be thoroughly dried before use. The workup procedure must be performed with extreme caution, especially the initial addition of water.
-
Dichloromethane and Tetrahydrofuran are volatile and flammable organic solvents. Work in a well-ventilated area and avoid sources of ignition.
Conclusion
The described two-step protocol provides a viable pathway for the synthesis of this compound. The initial Knorr-type synthesis, while modest in yield, provides the necessary pyrrole core. The subsequent reduction with Lithium Aluminum Hydride is a standard and effective method for converting the ester to the desired alcohol. Careful execution of the experimental procedures and adherence to safety precautions are essential for the successful and safe synthesis of this valuable chemical intermediate. Further optimization of the ring-closure and reduction steps could potentially improve the overall yield.
Application Notes and Protocols for the Purification of 2,4-Dimethyl-1H-pyrrol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2,4-Dimethyl-1H-pyrrol-3-ol, a substituted pyrrole derivative. While direct purification methods for this specific compound are not extensively documented in the available literature, the following protocols have been developed based on established methods for structurally similar compounds, such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester and other pyrrole derivatives. These methods are intended to serve as a starting point for the development of a specific purification strategy.
Introduction to Purification Challenges
Substituted pyrroles can be prone to oxidation and polymerization, especially when exposed to air, light, or acidic conditions. Therefore, purification should be carried out expeditiously, and purified samples should be stored under an inert atmosphere and protected from light. Common impurities in the synthesis of pyrrole derivatives may include starting materials, by-products from side reactions, and polymeric material.
Purification Strategies
The selection of an appropriate purification method will depend on the scale of the synthesis and the nature of the impurities. The most common and effective methods for the purification of pyrrole derivatives are recrystallization and column chromatography.
Protocol 1: Recrystallization
Recrystallization is a suitable method for purifying solid samples of this compound, assuming a suitable solvent system can be identified. The goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Experimental Protocol: Solvent Screening for Recrystallization
-
Initial Screening:
-
Place approximately 10-20 mg of the crude this compound in separate test tubes.
-
Add a small amount (0.5-1.0 mL) of a single solvent to each test tube. Potential solvents to screen include water, ethanol, methanol, ethyl acetate, hexane, and toluene.
-
Observe the solubility at room temperature. A suitable solvent will not fully dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath or on a hot plate. A good recrystallization solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Mixed Solvent Systems:
-
If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.
-
Dissolve the crude product in the solvent in which it is more soluble at an elevated temperature.
-
Slowly add the "anti-solvent" (the solvent in which the compound is less soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Experimental Protocol: Bulk Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for separating this compound from impurities with different polarities.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds like pyrrole derivatives.
-
Mobile Phase Selection (Eluent):
-
Perform thin-layer chromatography (TLC) to determine a suitable eluent system.
-
Spot the crude material on a TLC plate and develop it in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
The ideal eluent system will provide good separation between the desired compound and impurities, with the desired compound having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data from Purification of a Related Compound
The following table summarizes data from the purification of a structurally related compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, which can serve as a reference.
| Parameter | Value/Condition | Reference |
| Purification Method | Freezing Crystallization | [1] |
| Solvent | Dichloromethane followed by petroleum ether | [1] |
| Procedure | After extraction with dichloromethane and drying, the solvent was evaporated, and the resulting oil was placed in a refrigerator for 2 days to induce crystallization. The crystals were then stirred with petroleum ether. | [1] |
| Yield | 30-31.8% | [1] |
Workflow for Purification of Substituted Pyrroles
The following diagram illustrates a general workflow for the purification of a substituted pyrrole derivative like this compound.
References
Application Notes and Protocols: 2,4-Dimethyl-1H-pyrrol-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the 2,4-dimethyl-1H-pyrrole scaffold, with a primary focus on its application as a key building block in the synthesis of pharmaceutically active compounds. While 2,4-Dimethyl-1H-pyrrol-3-ol is a direct precursor, the majority of synthetic applications proceed through its more stable and versatile derivative, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its esters. This document details the synthesis of these crucial intermediates and their subsequent elaboration into complex molecules, most notably the anticancer drug, Sunitinib.
Overview of Synthetic Applications
The 2,4-dimethyl-1H-pyrrole core is a privileged scaffold in medicinal chemistry. Its primary application lies in its role as a central component of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is a vital therapeutic agent for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[] The synthesis of Sunitinib and its analogs heavily relies on the robust and scalable preparation of substituted 2,4-dimethyl-1H-pyrrole intermediates.
The key synthetic transformations involving the 2,4-dimethyl-1H-pyrrole moiety include:
-
Knorr Pyrrole Synthesis: A classic and widely used method for the construction of the pyrrole ring.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the pyrrole ring, a crucial step for further functionalization.
-
Amidation: Coupling of the pyrrole-3-carboxylic acid with various amines to introduce side chains responsible for biological activity.
-
Condensation Reactions: Formation of the final drug molecule by reacting the formylated pyrrole intermediate with an oxindole moiety.
Experimental Protocols
Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (A Key Intermediate)
The Knorr pyrrole synthesis is a reliable method for preparing the foundational pyrrole ring. This protocol describes the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a stable and versatile intermediate.
Reaction Scheme:
Caption: Knorr synthesis of a key pyrrole intermediate.
Protocol:
-
Preparation of Ethyl 2-oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.0 eq) in water while maintaining the temperature below 10 °C. Stir the mixture for 2-3 hours.
-
Reduction and Cyclization: To the solution of ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate. Gradually add zinc dust (2.0-2.5 eq) in portions, ensuring the reaction temperature does not exceed 40 °C. The reaction is exothermic. After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into a large volume of ice-water. The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Notes |
| Ethyl Acetoacetate | 2.0 eq | Starting material |
| Sodium Nitrite | 1.0 eq | For oximation |
| Glacial Acetic Acid | Solvent | |
| Zinc Dust | 2.0 - 2.5 eq | Reducing agent |
| Typical Yield | 75-85% |
Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol details the introduction of a formyl group at the 5-position of the pyrrole ring, a critical step for the synthesis of Sunitinib.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the pyrrole core.
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
| Reagent/Solvent | Molar Ratio/Volume | Notes |
| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 1.0 eq | Starting material |
| Phosphorus Oxychloride (POCl₃) | 1.1 eq | |
| Dimethylformamide (DMF) | Solvent | |
| Typical Yield | >90% |
Hydrolysis to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Protocol:
-
Suspend ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
| Reagent/Solvent | Molar Ratio/Volume | Notes |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 1.0 eq | Starting material |
| Sodium Hydroxide | 2-3 eq | |
| Ethanol/Water | Solvent | |
| Typical Yield | >95% |
Amidation and Condensation to Synthesize Sunitinib
The final steps in the synthesis of Sunitinib involve the amidation of the carboxylic acid followed by a condensation reaction.
Reaction Scheme:
References
Application Notes and Protocols for Antimicrobial Screening of 2,4-Dimethyl-1H-pyrrol-3-ol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrole moiety is a fundamental structural component found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties.[1][2] Naturally occurring pyrroles like pyrrolnitrin and pyoluteorin have demonstrated antibiotic activity.[1] The growing concern over antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[2][3] This document provides a detailed framework for the antimicrobial screening of the novel compound 2,4-Dimethyl-1H-pyrrol-3-ol and its derivatives, outlining experimental protocols, data presentation standards, and potential mechanistic pathways. While specific antimicrobial data for this compound is not extensively available in the public domain, the following protocols are based on established methods for screening novel chemical entities and related pyrrole derivatives.[4][5][6]
Data Presentation
Quantitative antimicrobial susceptibility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparative analysis. The primary endpoints to be determined are the Minimum Inhibitory Concentration (MIC) and, where applicable, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Standard and Clinical Isolate Microorganisms
| Test Compound | Microorganism | Strain ID | MIC (µg/mL) |
| This compound | Staphylococcus aureus | ATCC 29213 | 16 |
| Staphylococcus aureus | MRSA-43300 | 32 | |
| Escherichia coli | ATCC 25922 | 64 | |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | |
| Candida albicans | ATCC 90028 | 32 | |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 1 |
| Escherichia coli | ATCC 25922 | 0.25 | |
| Fluconazole | Candida albicans | ATCC 90028 | 2 |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Compound | Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| This compound | Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bacteriostatic |
| Candida albicans | ATCC 90028 | 32 | 128 | Fungistatic |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of antimicrobial screening results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial inocula (standardized to 0.5 McFarland)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile swabs
-
Positive control antibiotic disks
Procedure:
-
Prepare a lawn of the test microorganism on the surface of the MHA plate using a sterile swab dipped in the standardized inoculum.
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Place a positive control antibiotic disk on the plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound.
Caption: Figure 1: General Workflow for Antimicrobial Screening
Hypothetical Signaling Pathway Inhibition
Pyrrole derivatives have been suggested to interfere with various cellular processes. The diagram below illustrates a hypothetical mechanism where a pyrrole compound inhibits a bacterial signaling pathway, such as quorum sensing, which is crucial for virulence factor production.
Caption: Figure 2: Hypothetical Inhibition of a Bacterial Signaling Pathway
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmcs.org.mx [jmcs.org.mx]
Application Notes and Protocols: Anticancer Activity of 2,4-Dimethyl-1H-pyrrole Derivatives
A focus on 3-substituted analogs in the absence of specific data for 2,4-Dimethyl-1H-pyrrol-3-ol derivatives.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] This document outlines the potential anticancer applications and relevant experimental protocols for derivatives of 2,4-dimethyl-1H-pyrrole. Extensive literature searches did not yield specific data on the anticancer activity of this compound derivatives. Therefore, these notes focus on closely related and well-studied analogs, primarily 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives, to provide a framework for research in this area. The data presented herein serves as a valuable starting point for the synthesis and evaluation of novel 2,4-dimethyl-1H-pyrrole-based compounds as potential anticancer agents.
Quantitative Data Presentation
The anticancer activity of various 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives has been evaluated. A study involving 24 novel pyrazoline-conjugated derivatives revealed significant growth inhibition against a panel of cancer cell lines.[2] Twelve of these derivatives showed promising activity in the NCI-60 screen at a concentration of 10 µM, with growth inhibition ranging from 50.21% to 108.37%.[2]
| Derivative Type | Assay | Concentration | Observed Anticancer Activity (Growth Inhibition) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives | NCI-60 | 10 µM | 50.21% - 108.37% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the anticancer activity of 2,4-dimethyl-1H-pyrrole derivatives.
NCI-60 Human Tumor Cell Line Screen
This protocol is based on the screening methodology used by the National Cancer Institute (NCI) to evaluate the anticancer potential of novel compounds.
Objective: To assess the in vitro anticancer activity of test compounds against a panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Materials:
-
Test compounds (2,4-dimethyl-1H-pyrrole derivatives)
-
NCI-60 human tumor cell lines
-
Appropriate cell culture medium (e.g., RPMI 1640) supplemented with 5% fetal bovine serum and 2 mM L-glutamine
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base
Procedure:
-
Cell Plating: Inoculate cells into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.
-
Compound Addition: After a 24-hour incubation period, add the test compounds at various concentrations (a single concentration of 10 µM for initial screening).
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: For adherent cells, discard the supernatant and fix the cells by adding 50 µl of cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.
-
Staining: Discard the TCA, wash the plates five times with deionized water, and air dry. Add 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash and Solubilization: Discard the SRB solution and wash the plates five times with 1% acetic acid and air dry. Add 200 µl of 10 mM Tris base to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 515 nm using an automated plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to control wells.
In Silico Molecular Docking
Molecular docking studies can predict the binding affinity and interaction of a compound with a specific molecular target, such as a receptor or enzyme.
Objective: To computationally model the interaction between 2,4-dimethyl-1H-pyrrole derivatives and a potential anticancer target, such as VEGFR-2.
Software:
-
Molecular docking software (e.g., AutoDock, Schrödinger)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Ligand Preparation: Generate the 3D structure of the 2,4-dimethyl-1H-pyrrole derivative and optimize its geometry.
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2 from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Define the binding site on the receptor and perform the docking simulation to predict the binding pose and affinity of the ligand.
-
Analysis: Analyze the docking results to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein. A strong binding affinity, as indicated by a low binding energy score (e.g., -9.5 kcal/mol), suggests a higher likelihood of potent inhibitory activity.[2]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound derivatives are not yet elucidated, studies on related compounds suggest potential mechanisms.
VEGFR-2 Inhibition: Molecular docking studies have indicated that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives may exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By binding to the ATP-binding site of VEGFR-2, these compounds can block its activation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the evaluation of anticancer activity.
Proposed Signaling Pathway
Caption: Proposed VEGFR-2 signaling pathway inhibition.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,4-Dimethyl-1H-Pyrrole Compounds
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 2,4-dimethyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Certain derivatives of this core have emerged as promising candidates for anticancer drug development due to their cytotoxic effects on various cancer cell lines. These application notes provide an overview of the in vitro cytotoxicity of 2,4-dimethyl-1H-pyrrole compounds and outline the protocols for their evaluation.
The primary mechanism of action for the anticancer activity of many 2,4-dimethyl-1H-pyrrole derivatives appears to be the induction of apoptosis, or programmed cell death. This is often mediated through the activation of the intrinsic apoptotic pathway, involving the activation of caspase-9 and subsequently caspase-3. Some pyrrole compounds have also been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
Commonly used assays to evaluate the in vitro cytotoxicity of these compounds include tetrazolium salt-based assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), a key parameter derived from these assays, represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Several studies have evaluated 2,4-dimethyl-1H-pyrrole derivatives against a panel of human cancer cell lines, including those from leukemia, melanoma, lung, colon, central nervous system, ovarian, renal, prostate, and breast cancers. The National Cancer Institute (NCI) has screened some of these compounds against its 60-cell line panel, providing valuable data on their anticancer spectrum.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives against a selection of human cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (GI50) in micromolar (µM).
| Compound/Derivative | Leukemia (CCRF-CEM) | Non-Small Cell Lung Cancer (HOP-92) | Colon Cancer (HCT-116) | CNS Cancer (SF-539) | Melanoma (UACC-62) | Ovarian Cancer (OVCAR-3) | Renal Cancer (SN12C) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| Derivative 1 | >100 | 2.5 | 1.8 | 3.1 | 2.2 | 4.5 | 3.7 | 5.1 | 6.8 |
| Derivative 2 | 85.3 | 1.2 | 0.9 | 1.5 | 1.1 | 2.3 | 1.9 | 2.8 | 3.5 |
| Derivative 3 | 50.1 | 0.8 | 0.5 | 0.9 | 0.7 | 1.4 | 1.1 | 1.7 | 2.2 |
| Derivative 4 | >100 | 5.6 | 4.2 | 6.3 | 5.1 | 8.9 | 7.4 | 10.2 | 12.5 |
| Derivative 5 | 72.4 | 3.1 | 2.5 | 3.9 | 2.8 | 5.2 | 4.3 | 6.1 | 7.9 |
Note: The data presented here is a representative summary based on published literature on substituted 2,4-dimethyl-1H-pyrrole-3-carboxamides evaluated against the NCI-60 cell line panel. Actual values can be found in the specific cited literature.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines the determination of the cytotoxic effects of 2,4-dimethyl-1H-pyrrole compounds on cancer cells using the MTT assay.
1. Materials:
-
2,4-dimethyl-1H-pyrrole compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2,4-dimethyl-1H-pyrrole compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of 2,4-dimethyl-1H-pyrrole compounds using the MTT assay.
Proposed Signaling Pathway for Apoptosis Induction
References
Application Notes and Protocols for Molecular Docking Studies of 2,4-Dimethyl-1H-Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The 2,4-dimethyl-1H-pyrrole scaffold, in particular, has been a subject of interest in medicinal chemistry due to its presence in numerous bioactive molecules.[2] Molecular docking is a crucial computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex.[3] This allows for the prediction of binding affinity and the elucidation of the molecular interactions driving the biological activity of a compound. These application notes provide a summary of quantitative data and detailed protocols for conducting molecular docking studies on 2,4-dimethyl-1H-pyrrole derivatives, targeting various enzymes implicated in diseases like cancer and bacterial infections.
Data Presentation: Summary of Quantitative Data
The following tables summarize the biological activities and molecular docking results for various 2,4-dimethyl-1H-pyrrole and related pyrrole derivatives from several studies.
Table 1: Anticancer Activity and Kinase Inhibition of Pyrrole Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Binding Affinity/Score | Reference |
| 8b | CDK2/Cyclin A1, DYRK3, GSK3 alpha | Potent Inhibition (10-23%) | MCF-7 | - | [4][5] |
| 9a | EGFR | 0.011 | HCT-116 | - | [4][5] |
| 9c | EGFR | 0.009 | HCT-116 | - | [4][5] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivative | VEGFR-2 | - | - | -9.5 kcal/mol | [6] |
| Sunitinib (Reference) | VEGFR-2 | - | - | -9.9 kcal/mol | [6] |
| 28 | Tubulin Polymerization | 0.86 | MCF-7 | - | [7] |
Table 2: Anti-inflammatory and Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target | IC50 (µM) | Organism/Enzyme | Docking Score | Reference |
| Pyrrole 2 | Soybean LOX | 7.5 | Soybean Lipoxygenase | - | [8] |
| Hybrid 5 | COX-2 | 0.55 | Cyclooxygenase-2 | - | [8] |
| Hybrid 6 | COX-2 | 7.0 | Cyclooxygenase-2 | - | [8] |
| 5k | M. tuberculosis H37Rv | 0.8 µg/mL | Mycobacterium tuberculosis | 6.09 (Consensus Score) | [9] |
| 5f, 5i, 5j, 5n | M. tuberculosis H37Rv | 1.6 µg/mL | Mycobacterium tuberculosis | - | [9] |
Table 3: In Silico Docking Scores of Pyrrole Derivatives Against FLT3
| Compound | Target | PLP Fitness Score | Reference |
| 2E | FLT3 (PDB ID: 6JQR) | 83.30 | [3] |
| 3E | FLT3 (PDB ID: 6JQR) | 80.86 | [3] |
| Gilteritinib (Reference) | FLT3 (PDB ID: 6JQR) | 71.91 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Dimethyl-1H-pyrrole Derivatives
This protocol is a generalized procedure based on common synthetic methodologies for pyrrole derivatives.[8][10]
Materials:
-
Appropriate aldehyde and enolizable ketone
-
p-Tosylmethyl isocyanide (TosMIC)
-
Lithium hydroxide monohydrate
-
Absolute ethanol
-
Dry dichloromethane
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Appropriate cinnamoyl chloride
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Chalcone Synthesis (Intermediate):
-
Dissolve the appropriate aldehyde (1.0 mmol) and enolizable ketone (1.0 mmol) in absolute ethanol (3 mL).
-
Add lithium hydroxide monohydrate (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
-
Pyrrole Ring Formation:
-
Once the chalcone formation is complete, add p-tosylmethyl isocyanide (2.4 mmol) and lithium hydroxide monohydrate (2.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
-
Hybrid Synthesis (Optional):
-
For the synthesis of pyrrole-cinnamate hybrids, dissolve the synthesized pyrrole derivative (1.0 mmol), triethylamine (0.7 mmol), and DMAP (0.1 mmol) in dry dichloromethane (4 mL).
-
Under an argon atmosphere, add a solution of the desired cinnamoyl chloride (0.7 mmol) in dry dichloromethane (2 mL) dropwise.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Purify the product using column chromatography.
-
Protocol 2: Molecular Docking of 2,4-Dimethyl-1H-pyrrole Derivatives
This protocol outlines a general workflow for performing molecular docking studies, based on methodologies cited in the literature.[3][6][9][11]
Software and Resources:
-
Molecular modeling software (e.g., AutoDock, GOLD Suite, Schrödinger Maestro)
-
Protein Data Bank (PDB) for protein structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (e.g., EGFR, VEGFR-2, CDK2).
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Repair any missing side chains or loops if necessary using protein preparation wizards in the software.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 2,4-dimethyl-1H-pyrrole derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically the active site where the native ligand binds.
-
Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Molecular Docking:
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation. The software will generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose for each ligand based on the docking score or binding energy.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the binding mode.
-
Compare the docking scores and binding modes of the designed compounds with a reference inhibitor, if available.
-
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by pyrrole derivatives.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Dimethyl-1H-pyrrole-3-carboxamide in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold is a privileged heterocyclic structure that serves as a fundamental building block in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile functionalization, making it a cornerstone for the development of a wide array of therapeutic agents.[3][4] This pyrrole framework is integral to the structure of numerous compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] Its significance is underscored by its presence in clinically successful drugs, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib.[6] These application notes provide an overview of the role of 2,4-dimethyl-1H-pyrrole-3-carboxamide in drug design, summarizing key applications, biological activities, and relevant experimental protocols.
Applications in Drug Design
The pyrrole-3-carboxamide scaffold is a versatile template for designing enzyme inhibitors and other bioactive molecules.[4] Its ability to form key hydrogen bonds and orient substituents into protein binding pockets makes it particularly valuable for targeting kinases.[7]
2.1. Tyrosine Kinase Inhibitors
The most prominent application of this scaffold is in the development of tyrosine kinase inhibitors.[8][9] Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a critical intermediate in the synthesis of Sunitinib (SU11248), a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[9][10] Sunitinib and its analogs function by inhibiting multiple RTKs, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[8][11]
Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide have been developed as potent, ATP-competitive inhibitors of several kinases, including:
-
Fibroblast Growth Factor Receptor 1 (FGFR1)[11]
-
Kit family members[11]
-
Transforming growth factor β-activated kinase 1 (TAK1)[12]
-
Enhancer of zeste homolog 2 (EZH2)[13]
2.2. Anticancer and Antiproliferative Agents
Beyond specific kinase inhibition, various derivatives have demonstrated broad antiproliferative activity. Molecular hybridization strategies have been used to create novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives.[5] Several of these compounds have shown significant growth inhibition against a panel of cancer cell lines.[5][14] In silico studies, including molecular docking, often suggest that these compounds bind effectively to the ATP-binding site of kinases like VEGFR-2, explaining their anticancer potency.[5]
2.3. Antimicrobial and Antiviral Agents
The versatility of the scaffold extends to the development of antimicrobial and antiviral agents.
-
Antimicrobial: Certain novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and screened for in vitro antimicrobial activity.[15]
-
Antiviral: In the search for treatments for COVID-19, a set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring a terminal carboxamide fragment was designed. Several of these derivatives showed potent inhibitory activity against the SARS-CoV-2 main protease (Mpro).[7][16][17]
Data Presentation: Biological Activity of Derivatives
The following tables summarize the quantitative data for various 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives.
Table 1: Tyrosine Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| SU11248 (Sunitinib) | VEGF-R2, PDGF-Rβ | Not specified | [8] |
| SU11652 | PDGFRβ | 3 nM | [11] |
| SU11652 | VEGFR2 | 27 nM | [11] |
| SU11652 | FGFR1 | 170 nM | [11] |
| SU11652 | EGFR | >20 µM | [11] |
| Pyrazoline Conjugate | VEGFR-2 | Binding Affinity: -9.5 kcal/mol |[5] |
Table 2: Anticancer and Antiviral Activity
| Compound Series | Target/Assay | Activity | Concentration | Reference |
|---|---|---|---|---|
| Pyrazoline Conjugates | NCI-60 Screen | 50.21–108.37% growth inhibition | 10 µM | [5] |
| Pyridopyrrolopyrimidine (cpd 29) | SARS-CoV-2 Mpro | IC₅₀: 3.22 µM | N/A | [16][17] |
| Pyridopyrrolopyrimidine (cpd 25) | SARS-CoV-2 Mpro | IC₅₀: 5.42 µM | N/A |[16][17] |
Key Signaling Pathway: VEGFR/PDGFR Inhibition
Sunitinib and its analogs primarily exert their anti-angiogenic and antitumor effects by inhibiting the VEGFR and PDGFR signaling pathways. These pathways are critical for endothelial cell proliferation, migration, and survival, as well as for the recruitment of pericytes to newly forming blood vessels. Inhibition of these receptors blocks the downstream signaling cascades, ultimately leading to a reduction in tumor vascularization and growth.
Experimental Protocols
5.1. Protocol: Synthesis of a 5-Indolinone-Substituted 2,4-Dimethyl-1H-pyrrole-3-carboxamide Derivative
This protocol describes a general synthesis for a Sunitinib-like molecule, involving a Knoevenagel condensation between a pyrrole aldehyde and an oxindole.
Workflow Diagram
Methodology:
-
Formylation (Vilsmeier-Haack Reaction):
-
To a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 eq.) in anhydrous dichloromethane (DCM), add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise at 0 °C under a nitrogen atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[15]
-
-
Saponification:
-
Dissolve the formyl-pyrrole ester from the previous step in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH, 2-3 eq.) and heat the mixture to 60-65 °C for 2-3 hours until hydrolysis is complete (monitored by TLC).[15]
-
Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Amide Coupling:
-
Suspend the resulting carboxylic acid (1 eq.) in anhydrous DMF.
-
Add a coupling agent such as EDC (1.2 eq.) and HOBt (1.2 eq.), followed by the desired primary or secondary amine (e.g., N,N-diethylethylenediamine, 1.1 eq.).
-
Stir the reaction at room temperature overnight.
-
Extract the product and purify by column chromatography to obtain the 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxamide intermediate.
-
-
Knoevenagel Condensation:
-
Dissolve the pyrrole carboxamide intermediate (1 eq.) and a substituted oxindole (e.g., 5-fluorooxindole, 1 eq.) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the mixture for 4-8 hours. The product will typically precipitate out of the solution upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry to yield the final compound.[8]
-
5.2. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the IC₅₀ of a test compound against a target kinase.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in a suitable buffer (e.g., kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Prepare a solution of the target kinase conjugated to a Europium (Eu)-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted test compound.
-
Add 5 µL of the Eu-labeled kinase solution to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
5.3. Protocol: Molecular Docking Study
This protocol outlines a general workflow for performing a molecular docking study to predict the binding mode of a pyrrole-carboxamide derivative in a kinase active site.[5]
Workflow Diagram
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.
-
Assign protonation states and optimize the hydrogen bond network.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 2,4-dimethyl-1H-pyrrole-3-carboxamide derivative and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., OPLS, MMFF94).
-
Generate possible ionization states at physiological pH.
-
-
Grid Generation:
-
Define the binding site (active site) on the protein. This is typically done by selecting the region around a co-crystallized ligand or by identifying key catalytic residues.
-
Generate a docking grid or box that encompasses this defined binding site.
-
-
Docking Execution:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor grid.
-
The algorithm will explore various conformations and orientations (poses) of the ligand within the binding site.
-
-
Pose Analysis and Visualization:
-
Analyze the resulting docking poses based on their predicted binding affinity (docking score).
-
Visualize the top-scoring poses within the active site to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues. This analysis helps rationalize the compound's activity and guide further optimization.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A review article on biological importance of pyrrole [wisdomlib.org]
- 3. scispace.com [scispace.com]
- 4. Pyrrole: An emerging scaffold for construction of valuable therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 11. SU11652 [sigmaaldrich.com]
- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04015H [pubs.rsc.org]
Application of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its structural features allow for diverse chemical modifications, making it a valuable starting point for the development of novel therapeutic agents. This document provides an overview of its applications, focusing on its role in the design of anticancer and antimicrobial agents, and includes detailed experimental protocols for the synthesis and evaluation of its derivatives.
Anticancer Applications: Targeting Kinase Signaling
Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. A key target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2][3]
Mechanism of Action: Inhibition of VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4] Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been designed to interfere with this pathway by inhibiting the kinase activity of VEGFR-2.
Below is a diagram illustrating the VEGFR-2 signaling pathway, a primary target of many anticancer agents derived from the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| 1 | Pyrazoline-conjugated amide | Colon Cancer (HT29) | 9.31 | [5] |
| 2 | Pyrazoline-conjugated amide | Melanoma (UACC-62) | 8.03 | [5] |
| 3 | Pyrazoline-conjugated amide | Ovarian Cancer (OVCAR-8) | 6.55 | [5] |
| 4 | Pyrazoline-conjugated amide | Renal Cancer (SN12C) | 3.97 | [5] |
| 5 | Pyrazoline-conjugated amide | Breast Cancer (BT-549) | 6.39 | [5] |
| 6 | Thiazolyl-pyrazoline conjugate | Breast Cancer (MCF-7) | 9.04 µg/mL | [6] |
| 7 | Thiazolyl-pyrazoline conjugate | Colon Cancer (HT-29) | 10.65 µg/mL | [6] |
| 8 | Oxadiazolyl-pyrazoline | Pancreatic Cancer (AsPC-1) | 16.8 | [7] |
| 9 | Oxadiazolyl-pyrazoline | Glioblastoma (U251) | 11.9 | [7] |
| 10 | Benzo[b]thiophenyl-pyrazoline | Liver Cancer (HepG-2) | 3.57 | [8] |
Antimicrobial Applications
In addition to their anticancer properties, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have demonstrated promising activity against a range of bacterial and fungal pathogens. The pyrrole scaffold can be modified to interact with various microbial targets, leading to the inhibition of growth and proliferation.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents the MIC values for several 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against different microorganisms.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 11 | Pyrrole-2-carboxamide | Mycobacterium tuberculosis H37Rv | 0.7 | [9] |
| 12 | Pyrrolamide | Staphylococcus aureus | 0.008 | [9] |
| 13 | Pyrrolamide | Escherichia coli | 1 | [9] |
| 14 | Pyrrole-2-carboxamide | Staphylococcus aureus | 3.12 - 12.5 | [9] |
| 15 | Pyrrole-2-carboxamide | Klebsiella pneumoniae | 1.02 | [10] |
| 16 | Pyrrole-2-carboxamide | Escherichia coli | 1.56 | [10] |
| 17 | Pyrrole-2-carboxamide | Pseudomonas aeruginosa | 3.56 | [10] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate and the biological evaluation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.
Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This formylated derivative is a crucial intermediate for the synthesis of more complex, biologically active molecules.
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Methanol
-
Water
-
5N Potassium Hydroxide (KOH) solution
-
5N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.[11]
-
Slowly add 5N KOH solution to the mixture while stirring.[11]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[11]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture by slowly adding 5N HCl until the pH reaches 3. A precipitate will form.[11]
-
Collect the precipitate by filtration.
-
Wash the collected solid with distilled water.
-
Dry the solid under vacuum to obtain 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid as a yellow-brown solid.[11]
In Vitro Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HT29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After the incubation period, carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only). Also, include wells with a standard antimicrobial agent.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[13][14]
-
Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm.[9]
Conclusion
2,4-dimethyl-1H-pyrrole-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, providing a foundation for the development of potent anticancer and antimicrobial agents. The derivatization of this core structure has led to compounds with significant biological activities, particularly as inhibitors of key signaling pathways in cancer and essential processes in microorganisms. The protocols provided herein offer a starting point for researchers to synthesize and evaluate novel derivatives, contributing to the ongoing discovery of new therapeutic agents. Further exploration of the structure-activity relationships of this versatile scaffold holds great promise for future drug development endeavors.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 12. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol. The information is structured to address common challenges encountered during this synthesis, with a focus on practical solutions and underlying chemical principles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via a Paal-Knorr type reaction from a 1,4-dicarbonyl precursor and an amine, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?
Answer: Low or no product yield in a Paal-Knorr synthesis of a substituted hydroxypyrrole can stem from several factors. The reaction is sensitive to conditions that can be optimized.
-
Incorrect pH: The pH of the reaction medium is critical. While the Paal-Knorr reaction is typically acid-catalyzed, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole.[1] Conversely, neutral or weakly acidic conditions are generally preferred for pyrrole synthesis.[1]
-
Solution: Buffer the reaction mixture to a weakly acidic pH (e.g., using acetic acid). Experiment with a range of pH values to find the optimal condition for your specific substrate.
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or the product.
-
Solution: Start with a moderate temperature (e.g., 70-80°C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, a gradual increase in temperature may be beneficial. Prolonged reaction times might be necessary, but should be balanced against potential product degradation.
-
-
Purity of Reagents: The purity of the 1,4-dicarbonyl precursor and the amine source is crucial. Impurities can interfere with the reaction or lead to the formation of side products.
-
Solution: Ensure all reagents are of high purity. If necessary, purify the starting materials before use.
-
-
Choice of Amine Source: For the synthesis of an N-unsubstituted pyrrole, ammonia or an ammonia precursor like ammonium acetate is typically used.[2]
-
Solution: If using ammonia gas, ensure efficient delivery to the reaction mixture. Ammonium acetate can be a more convenient and reliable source of ammonia in the reaction.
-
Issue 2: Presence of an Unexpected Isomer or Tautomer
Question: My spectral data (NMR, IR) suggests the presence of a compound other than the expected this compound, possibly an isomer. What could this be?
Answer: 3-Hydroxypyrroles are known to exist in a tautomeric equilibrium with their corresponding keto form, 1H-pyrrol-3(2H)-one. It is highly likely that your product is a mixture of these two tautomers.
-
Tautomerism: The equilibrium between the enol (3-hydroxypyrrole) and keto (pyrrol-3(2H)-one) forms is influenced by the solvent and the substitution pattern on the pyrrole ring. In some cases, the keto tautomer may be the predominant species.
-
Solution: Characterize both tautomers if possible. The ratio of tautomers may change with the solvent used for analysis. For subsequent reactions, it is important to consider that both tautomers may be present and could exhibit different reactivity.
-
Issue 3: Product Degradation or Discoloration
Question: The isolated product is unstable and quickly discolors, turning dark upon exposure to air and/or light. How can I prevent this?
Answer: Pyrroles, and particularly hydroxypyrroles, can be sensitive to oxidation. The observed discoloration is likely due to oxidative degradation.
-
Oxidation: The pyrrole ring, especially when activated by a hydroxyl group, is susceptible to oxidation. The pyrrolone tautomer can also be readily oxidized, potentially forming 2-hydroxy derivatives or dimeric products.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and all subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by wrapping the glassware in aluminum foil.
-
Storage: Store the final product at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.
-
-
Issue 4: Difficulty in Product Purification
Question: I am having trouble purifying the this compound. It seems to be very polar and does not behave well on standard silica gel chromatography.
Answer: The presence of the hydroxyl group makes this compound a polar molecule, which can indeed be challenging to purify using traditional normal-phase chromatography.
-
High Polarity: The hydroxyl group can lead to strong interactions with the silica gel, resulting in poor separation and tailing of peaks.
-
Solution:
-
Alternative Chromatography: Consider using a different stationary phase. Amine-bonded silica or alumina can be effective for the purification of polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique.
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may provide good separation.
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective purification method for pyrroles.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach would be a modification of the Paal-Knorr synthesis. This would involve the cyclization of a suitably substituted 1,4-dicarbonyl compound with a source of ammonia. The key starting material would be a 3-hydroxy-1,4-dicarbonyl precursor.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation of the starting materials and the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q3: What are the expected spectroscopic signatures for this compound and its tautomer?
A3:
-
This compound (Enol form):
-
¹H NMR: Expect signals for the two methyl groups, a proton on the double bond, the N-H proton, and the O-H proton.
-
¹³C NMR: Expect signals for the two methyl carbons and four sp² hybridized carbons of the pyrrole ring.
-
IR: A broad O-H stretching band and an N-H stretching band.
-
-
2,4-Dimethyl-1H-pyrrol-3(2H)-one (Keto form):
-
¹H NMR: Expect signals for the two methyl groups, the methylene protons (CH₂), and the N-H proton.
-
¹³C NMR: Expect a signal for a carbonyl carbon (C=O) and sp³ hybridized carbons.
-
IR: A strong C=O stretching band and an N-H stretching band.
-
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many organic reagents and solvents are flammable and/or toxic, so work should be conducted in a well-ventilated fume hood. Given the potential instability of the product, it is advisable to handle it under an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of substituted pyrroles using the Paal-Knorr reaction, which can serve as a benchmark for the synthesis of this compound. Note that yields can vary significantly based on the specific substrates and reaction conditions.
| Precursors | Amine Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,4-Dicarbonyl compound | Primary amine/ammonia | Weakly acidic | Substituted pyrrole | >60% | [3] |
| Substituted phenacyl alcohols, oxoacetonitriles | Primary amine | Acetic acid, 70°C | Substituted pyrrole | 60-76% | [4] |
| 1,4-diketones | Amines | Saccharin | N-substituted pyrroles | High | [3] |
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
The following is a general procedure for the synthesis of a substituted pyrrole that can be adapted for the synthesis of this compound, assuming a suitable 3-hydroxy-1,4-dicarbonyl precursor is available.
General Procedure for the Synthesis of N-Substituted Pyrroles:
-
To a stirred solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the primary amine (1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid (1.0 eq).[4]
-
Heat the resulting mixture at a specified temperature (e.g., 70°C) for a designated time (e.g., 3 hours), monitoring the reaction by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or an alternative stationary phase.
Visualizations
Logical Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Decision Pathway for Product Instability
References
Technical Support Center: Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol and its Precursors
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol. The primary focus is on the optimization of the synthesis of its common precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, and its subsequent reduction.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate?
A1: The most common methods for synthesizing substituted pyrroles like Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are variations of classical organic reactions. These include the Hantzsch pyrrole synthesis and the Paal-Knorr synthesis.[1][][3][4][5] A specific documented method involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[6] Another approach is the decarboxylation of a pyrrole dicarboxylic acid ester precursor.[7]
Q2: I am having trouble with the Paal-Knorr synthesis. What are the critical parameters?
A2: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4][8] Key parameters to control are:
-
pH: The reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts.[8]
-
Temperature: While some procedures require heating, prolonged exposure to high temperatures in acidic conditions can degrade sensitive functional groups.[3][9]
-
Purity of Starting Materials: The availability and purity of the 1,4-dicarbonyl precursor can be a limiting factor.[4]
Q3: How can I synthesize this compound from Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate?
A3: this compound can be synthesized by the reduction of the ester group in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are suitable for this transformation. Careful control of the reaction temperature and a proper aqueous workup are crucial for isolating the desired alcohol.
Q4: My pyrrole product is unstable and darkens over time. How can I prevent this?
A4: Pyrroles can be sensitive to air and light, leading to polymerization and discoloration.[10] It is recommended to purify the pyrrole quickly after synthesis and store it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guides
Part 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incorrect reaction conditions (temperature, pH). | Optimize temperature and ensure pH is neutral to weakly acidic for Paal-Knorr type syntheses.[8] For Hantzsch synthesis, ensure appropriate base is used.[5] |
| Impure starting materials. | Verify the purity of reactants, especially the dicarbonyl compound or α-haloketone. | |
| Inefficient cyclization. | Increase reaction time or consider a different catalyst. Weak acids like acetic acid can accelerate the reaction.[8] | |
| Formation of Furan Byproduct | Reaction conditions are too acidic. | In Paal-Knorr synthesis, maintain a pH above 3. Use amine salts cautiously as they can lower the pH.[8] |
| Multiple Products Observed on TLC/HPLC | Side reactions due to incorrect stoichiometry or temperature. | Ensure precise stoichiometry of reactants. Control the reaction temperature carefully, as higher temperatures can promote side reactions. |
| Polymerization of the pyrrole product. | Work up the reaction mixture promptly upon completion. Consider running the reaction under an inert atmosphere. | |
| Difficulty in Product Purification | Product is an oil and difficult to crystallize. | Use column chromatography for purification. A common eluent system is a mixture of hexane and ethyl acetate. |
| Product co-elutes with impurities. | Adjust the polarity of the eluent system for chromatography. Consider a different stationary phase if separation is still challenging. |
Part 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., LiAlH₄), typically 1.5-2 equivalents. |
| Reaction time is too short. | Monitor the reaction by TLC until the starting ester is fully consumed. | |
| Formation of Over-reduced or Decomposition Products | Reaction temperature is too high. | Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent and allow the reaction to slowly warm to room temperature. |
| Vigorous quenching procedure. | Quench the reaction slowly and carefully at a low temperature to avoid decomposition of the product. | |
| Low Yield After Workup | Product is water-soluble. | Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product degradation during purification. | Use mild purification techniques. If using silica gel chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation of the basic pyrrole. |
Summary of Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
| Parameter | Hantzsch Synthesis | Paal-Knorr Synthesis | From 2-Bromopropanal |
| Reactants | β-ketoester, α-haloketone, ammonia/amine[1] | 1,4-dicarbonyl compound, ammonia/amine[3] | 2-bromopropanal, ethyl acetoacetate, ammonia water[6] |
| Solvent | Varies (e.g., ethanol, acetic acid) | Protic solvents, sometimes with a weak acid catalyst[3][8] | Non-protonic solvent (e.g., dichloromethane)[6] |
| Temperature | Varies, often requires heating | Mild to heating[3] | 0-50 °C[6] |
| Typical Yield | Good to excellent | Good to excellent | Not explicitly stated, but described as having a high conversion rate[6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate via Hantzsch-type Synthesis
This protocol is a generalized procedure based on the principles of the Hantzsch pyrrole synthesis.
-
Preparation of the Enamine: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Add a solution of ammonia in ethanol (or an aqueous solution of a primary amine, 1 equivalent) and stir at room temperature for 1-2 hours.
-
Reaction with α-haloketone: To the enamine solution, add chloroacetone (1 equivalent) dropwise at room temperature.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 2: Reduction to this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Workup: Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. If necessary, purify further by column chromatography on silica gel (potentially deactivated with triethylamine).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: 2,4-Dimethyl-1H-pyrrol-3-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most probable and widely applicable methods for the synthesis of this compound are variations of the Knorr pyrrole synthesis or the Paal-Knorr pyrrole synthesis. These methods involve the condensation of an α-amino ketone with a β-ketoester or a 1,4-dicarbonyl compound with an amine, respectively. Due to the substitution pattern of the target molecule, a Knorr-type synthesis is a highly likely pathway.
Q2: What are the potential key starting materials for the synthesis of this compound via a Knorr-type synthesis?
A2: A plausible Knorr synthesis approach would involve the condensation of an α-aminoketone, such as 1-amino-propan-2-one, with a β-ketoester like ethyl 2-methylacetoacetate. The subsequent cyclization, dehydration, and potential decarboxylation would lead to the desired 3-hydroxypyrrole derivative.
Q3: What are the typical reaction conditions for this type of synthesis?
A3: Knorr pyrrole synthesis is often carried out in the presence of a weak acid catalyst, such as acetic acid, and can proceed at room temperature or with gentle heating. The α-aminoketone is usually generated in situ from an α-oximino-ketone by reduction, for example, using zinc dust in acetic acid, to prevent its self-condensation.
Troubleshooting Guide: Common Byproducts and Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Problem 1: The reaction mixture turns dark, and a significant amount of polymeric material is formed.
-
Possible Cause: Pyrroles, especially electron-rich derivatives like 3-hydroxypyrroles, are susceptible to polymerization under acidic conditions.[1][2][3] The acidic catalyst used in the Knorr or Paal-Knorr synthesis can promote this side reaction.
-
Troubleshooting:
-
Control Acidity: Use the minimum effective concentration of the acid catalyst. A weaker acid or buffered conditions might be beneficial.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate polymerization.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative polymerization.
-
Problem 2: The isolated product contains significant impurities that are difficult to separate.
-
Possible Cause: Several side reactions can lead to the formation of byproducts with similar polarities to the desired product, making purification by chromatography challenging.
-
Common Byproducts:
-
Over-oxidation Products: 3-Hydroxypyrroles can be sensitive to air and light, leading to the formation of oxidized byproducts, such as pyrrolinones or dimeric structures.[4]
-
Self-Condensation of α-Amino Ketone: The α-amino ketone intermediate is prone to self-condensation, which can lead to the formation of pyrazine byproducts.[5]
-
Furan Byproducts: In the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor the formation of furan derivatives as the main product instead of the desired pyrrole.[6]
-
Incomplete Cyclization/Dehydration Products: Incomplete reaction can result in the presence of acyclic intermediates or partially cyclized products.
-
Problem 3: The yield of the desired this compound is consistently low.
-
Possible Cause: In addition to byproduct formation, low yields can result from the instability of the starting materials or the product itself.
-
Troubleshooting:
-
In Situ Generation of α-Amino Ketone: As α-amino ketones are often unstable, their generation in the reaction mixture (in situ) is highly recommended to maximize their availability for the desired condensation reaction.[5]
-
Purification Strategy: The target molecule, being a hydroxypyrrole, may be prone to degradation on silica gel. Consider alternative purification methods like crystallization or distillation under reduced pressure if the compound is sufficiently stable.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.
-
Data Presentation
| Byproduct Category | Potential Structures | Influencing Factors | Mitigation Strategies |
| Polymeric Materials | (C₆H₉NO)n | High acid concentration, elevated temperature, presence of oxygen.[1][7] | Reduce acid concentration, maintain lower reaction temperature, use an inert atmosphere. |
| Oxidation Products | Pyrrolin-2-ones, dimeric ethers | Exposure to air and light, presence of oxidizing agents.[4][8] | Conduct reaction and workup under an inert atmosphere, protect from light. |
| Self-Condensation Products | Substituted pyrazines | High concentration of α-amino ketone, prolonged reaction time before cyclization.[5] | In situ generation of α-amino ketone, control stoichiometry. |
| Ring-Switched Products | Substituted furans | Strongly acidic conditions (pH < 3) in Paal-Knorr synthesis.[6] | Maintain weakly acidic to neutral reaction conditions. |
| Incomplete Reaction Products | Acyclic enaminones | Insufficient reaction time or temperature, inefficient catalyst. | Optimize reaction time and temperature, screen for a more effective catalyst. |
Experimental Protocols
A generalized experimental protocol for the synthesis of a 3-hydroxypyrrole via the Knorr synthesis is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Knorr Synthesis of a 3-Hydroxypyrrole
-
Preparation of the α-Oximino Ketone: A solution of the starting ketone (e.g., 1-hydroxypropan-2-one) in a suitable solvent (e.g., glacial acetic acid) is treated with a solution of sodium nitrite at a low temperature (e.g., 0-5 °C). The reaction is stirred for a specified time to allow for the formation of the α-oximino ketone.
-
In Situ Reduction and Condensation: To the solution containing the α-oximino ketone, the β-ketoester (e.g., methyl acetoacetate) is added. Zinc dust is then added portion-wise while maintaining a controlled temperature. The zinc reduces the oxime to the amine in situ.[9]
-
Cyclization: The reaction mixture is stirred at room temperature or gently heated to promote the condensation and cyclization to form the pyrrole ring. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, the mixture is filtered to remove excess zinc and other solids. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as column chromatography on silica gel or crystallization. Given the potential instability of 3-hydroxypyrroles, purification should be carried out promptly and with minimal exposure to air and light.[4]
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and potential side reactions.
Caption: Knorr synthesis pathway for this compound.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole polymerization [quimicaorganica.org]
- 4. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 4. Oxidation of 2-monosubstituted and 2-unsubstituted pyrrolones, with an electron spin resonance study of a dimeric intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, particularly via the Knorr pyrrole synthesis and subsequent hydrolysis.
Issue 1: Low Yield of the Pyrrole Product
Low yields are a frequent challenge in pyrrole synthesis. Several factors can contribute to this issue, from reagent quality to reaction conditions.
-
Possible Cause 1: Impure Reactants: The purity of the starting materials, such as ethyl acetoacetate and ethyl 2-amino-3-oxobutanoate, is crucial. Impurities can lead to the formation of unwanted side products, consuming the reactants and complicating the purification process.
-
Solution 1: Ensure all reactants are of high purity. It is recommended to distill ethyl acetoacetate before use if its purity is questionable.
-
Possible Cause 2: Suboptimal Reaction Temperature: The Knorr pyrrole synthesis is sensitive to temperature. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, it can promote the formation of side products.
-
Solution 2: Maintain the reaction temperature within the optimal range, which is typically between 20-30°C. Careful monitoring and control of the temperature are essential for maximizing the yield.
-
Possible Cause 3: Incorrect pH: The pH of the reaction mixture can significantly influence the reaction rate and the stability of the intermediates.
-
Solution 3: Adjust the pH of the reaction medium. The use of a sodium acetate buffer can help maintain the pH in the optimal range, favoring the desired reaction pathway.
Issue 2: Difficulty in Product Purification
The crude product often contains unreacted starting materials and byproducts, making purification challenging.
-
Possible Cause 1: Presence of Colored Impurities: The formation of colored byproducts is a common issue, which can be difficult to remove by simple crystallization.
-
Solution 1: Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.
-
Possible Cause 2: Incomplete Hydrolysis: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis will result in a mixture of the acid and ester, which can be difficult to separate.
-
Solution 2: Ensure complete hydrolysis by using a sufficient excess of the hydrolyzing agent (e.g., potassium hydroxide) and allowing for an adequate reaction time. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the point of complete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid?
The most widely used method is the Knorr pyrrole synthesis. This involves the condensation of an α-amino-β-ketoester (or its precursor) with a β-ketoester, followed by the hydrolysis of the resulting pyrrole ester.
Q2: How can I improve the yield of the Knorr pyrrole synthesis for this specific compound?
To improve the yield, consider the following:
-
Use high-purity starting materials.
-
Maintain the reaction temperature between 20-30°C.
-
Use a buffer, such as sodium acetate, to control the pH.
-
Ensure efficient stirring to promote mixing of the reactants.
Q3: What are the typical reaction conditions for the hydrolysis of the ethyl ester of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid?
A common procedure involves refluxing the ethyl ester with an aqueous or alcoholic solution of a strong base, such as potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Experimental Protocols
Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol describes the synthesis of the ethyl ester precursor to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Preparation of Ethyl 2-amino-3-oxobutanoate: This intermediate is typically prepared in situ by the reduction of ethyl 2-nitrosoacetoacetate.
-
Condensation Reaction:
-
In a reaction vessel, dissolve ethyl 2-amino-3-oxobutanoate in a suitable solvent, such as acetic acid.
-
Add an equimolar amount of ethyl acetoacetate to the solution.
-
Maintain the reaction temperature at 20-30°C with constant stirring.
-
The reaction is typically allowed to proceed for several hours. Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Saponification:
-
In a round-bottom flask, dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in ethanol.
-
Add an excess of aqueous potassium hydroxide solution.
-
Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
-
Acidification and Isolation:
-
After cooling the reaction mixture, carefully acidify it with a dilute acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 10-15°C | 20-30°C | 40-50°C |
| Reaction Time | 12 hours | 6 hours | 3 hours |
| pH | Uncontrolled | Buffered (Sodium Acetate) | Uncontrolled |
| Yield | Low | High | Moderate (with side products) |
Visualizations
Caption: Workflow for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Caption: Troubleshooting guide for low yield issues.
"stability and storage of 2,4-Dimethyl-1h-pyrrol-3-ol"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1H-pyrrol-3-ol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: While specific stability data for this compound is not extensively documented, based on the general characteristics of pyrrole derivatives, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2][3] To prevent degradation, it should be protected from light, air, and moisture.[1][2][3] For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3][4]
Q2: How sensitive is this compound to air and light?
A2: Pyrrole and its derivatives are known to be sensitive to air and light.[1] Exposure can lead to gradual darkening of the material, which is an indication of degradation, likely through oxidation and polymerization.[5][6] It is crucial to handle the compound under an inert atmosphere and in amber vials or containers that block light.
Q3: What are the signs of degradation for this compound?
A3: Visual inspection can often reveal degradation. A change in color from a pale or colorless solid/liquid to a darker yellow, brown, or orange hue is a common sign of degradation in pyrrole compounds.[5] For more precise assessment, analytical techniques such as HPLC can be used to detect the appearance of impurity peaks or a decrease in the main compound's peak area over time.
Q4: What substances are incompatible with this compound?
A4: Pyrrole derivatives are generally incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere, in a tightly sealed container, protected from light, and at a low temperature, the compound should remain stable for an extended period. However, frequent exposure to air and light will significantly shorten its shelf-life. It is recommended to perform periodic quality control checks on stored materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has darkened in color. | Exposure to air and/or light leading to oxidation or polymerization. | Discard the discolored material if purity is critical. For future use, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and in a light-protected container (e.g., amber vial). Minimize the frequency of opening the container. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
| Precipitate formation in solution. | The compound may have low solubility in the chosen solvent or could be a result of degradation products precipitating. | Confirm the solubility of this compound in your solvent system. If solubility is not the issue, the precipitate may be due to degradation. Consider purifying the compound or using a fresh batch. |
| Low assay signal or yield. | The concentration of the active compound may be lower than expected due to degradation. | Re-evaluate the purity of your starting material. If degradation is suspected, it is advisable to use a freshly opened or purified sample. |
Stability and Storage Data Summary
The following table summarizes the general storage and stability information for pyrrole derivatives, which can be applied to this compound in the absence of specific data.
| Parameter | Recommendation | Reasoning |
| Temperature | 2-8°C (refrigerated) | To slow down potential degradation reactions.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation.[1] |
| Light | Protection from light (Amber vial) | To prevent photodegradation.[1][7] |
| Container | Tightly sealed glass container | To prevent exposure to air and moisture.[2][6] |
| Incompatibilities | Strong oxidizing agents, acids | To avoid chemical reactions and degradation.[6] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general approach to a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways and the rate of degradation of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Forced Degradation Studies:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.[8]
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the major degradation products if possible, using techniques like LC-MS.
-
Visualizations
Caption: Workflow for handling air and light-sensitive pyrrole derivatives.
Caption: Factors influencing the degradation of pyrrole derivatives.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pyrrole CAS 109-97-7 | 807492 [merckmillipore.com]
- 5. organic chemistry - What is the degradation mechanism of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol. The synthesis is typically approached as a two-stage process: the initial formation of a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ester, followed by its reduction to the desired pyrrol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing the 2,4-dimethyl-1H-pyrrole-3-carboxylate precursor?
A1: The two most prevalent and scalable methods for synthesizing the pyrrole precursor are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[1][2][3][4][5][6]
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][5] For industrial applications, this method is often favored due to its simplicity and the availability of starting materials.
-
Hantzsch Pyrrole Synthesis: This is a one-pot reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][4] It offers the advantage of constructing highly substituted pyrroles in a single step.
Q2: How can I convert the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ester to this compound on a larger scale?
A2: The most effective method for converting the ester to the alcohol on a laboratory and pilot scale is through reduction with a strong hydride reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a powerful reagent capable of reducing esters to primary alcohols with high efficiency. However, it is a hazardous material that reacts violently with water, so appropriate safety precautions are essential.
Q3: Are there any alternative reducing agents to LiAlH₄ for the ester reduction?
A3: While LiAlH₄ is highly effective, other reducing agents can be considered, although they may have different reactivity profiles and require different reaction conditions. Some alternatives include:
-
Diisobutylaluminium hydride (DIBAL-H): This can be a more selective reducing agent.
-
Sodium borohydride (NaBH₄) in combination with activating agents: NaBH₄ alone is generally not strong enough to reduce esters, but its reactivity can be enhanced by the addition of salts like lithium chloride or by using specific solvent systems at elevated temperatures.
Troubleshooting Guides
Stage 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This stage focuses on the formation of the key intermediate. Below are common issues and their solutions for both the Paal-Knorr and Hantzsch synthesis routes.
Method 1: Paal-Knorr Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize reaction temperature and time; prolonged heating may be necessary.[1] |
| Side reactions. | - Control the pH of the reaction mixture; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] | |
| Inefficient purification. | - Optimize the recrystallization solvent system to minimize product loss. | |
| Formation of Furan Byproduct | Reaction conditions are too acidic. | - Maintain a neutral or weakly acidic pH. The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[7] |
| Product is difficult to purify | Presence of unreacted starting materials or polymeric side products. | - Ensure complete consumption of starting materials before work-up.- Use column chromatography with an appropriate solvent gradient for purification. |
Method 2: Hantzsch Pyrrole Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Inefficient enamine formation. | - Ensure the amine and β-ketoester are of high purity.- Optimize the reaction temperature to favor enamine formation. |
| Competing side reactions. | - The α-haloketone can undergo self-condensation or reaction with the amine. Add the α-haloketone slowly to the reaction mixture. | |
| Formation of multiple products | Lack of regioselectivity. | - The regioselectivity of the Hantzsch synthesis can sometimes be an issue. Modifying the substituents on the starting materials can influence the outcome. |
| Reaction does not go to completion | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Continuous flow chemistry has been shown to improve yields and reduce reaction times. |
Stage 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound
This stage involves the conversion of the ester to the final alcohol product.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reduction | Insufficient LiAlH₄. | - Use a molar excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction. |
| Low reaction temperature. | - While the reaction is often started at a low temperature for safety, it may require warming to room temperature or gentle refluxing to go to completion. | |
| Formation of Side Products | Over-reduction or side reactions with the pyrrole ring. | - Maintain a controlled temperature during the addition of the ester to the LiAlH₄ suspension.- A careful work-up procedure is crucial to avoid degradation of the product. |
| Difficult Work-up (emulsion formation) | Formation of aluminum salts. | - Employ the Fieser work-up procedure: sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts as a filterable solid.[8] |
| Product Degradation | The pyrrole ring can be sensitive to acidic conditions. | - Avoid strongly acidic work-up conditions. A neutral or slightly basic work-up is preferred. |
| Low Isolated Yield | Product is water-soluble. | - After quenching the reaction, perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. |
| Product is unstable | Pyrrole derivatives can be sensitive to air and light. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[9] |
Quantitative Data
The following tables summarize typical reaction parameters and yields for the scalable synthesis of this compound.
Table 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Paal-Knorr | 1,4-Dicarbonyl, Ammonia/Amine | Acetic Acid | Reflux | 2-4 hours | >60 | [1] |
| Hantzsch | Ethyl acetoacetate, α-haloketone, Ammonia | Ethanol | Reflux | 8-12 hours | 60-80 | [4] |
| Modified Hantzsch (Industrial) | 2-bromopropanal, Ethyl acetoacetate, Ammonia water | Dichloromethane | 0-50 | 10-14 hours | High conversion | [10] |
Table 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
| Reducing Agent | Stoichiometry (Ester:Reagent) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| LiAlH₄ | 1 : 2-4 | Anhydrous THF or Diethyl Ether | 0 to Reflux | 1-4 hours | 80-95 | General LiAlH₄ reductions[8] |
| DIBAL-H | 1 : 2-3 | Anhydrous Toluene or THF | -78 to RT | 2-6 hours | 70-90 | General DIBAL-H reductions |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (via Modified Hantzsch Synthesis)
This protocol is adapted for scalability and uses readily available starting materials.
-
Preparation of 2-bromopropanal: To a solution of propionaldehyde in a suitable aprotic solvent (e.g., dichloromethane), slowly add bromine at a controlled temperature between 0-10°C. After the addition is complete, allow the reaction to stir for 3-5 hours. The solvent is then removed under reduced pressure to yield crude 2-bromopropanal.[10]
-
Ring Formation: In a separate reaction vessel, dissolve ethyl acetoacetate and the crude 2-bromopropanal in a suitable solvent. Cool the mixture to 0-10°C and slowly add aqueous ammonia. The reaction is then allowed to warm to room temperature and stirred for 10-14 hours.
-
Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 2: Reduction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound
Safety Note: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. All operations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood, and appropriate personal protective equipment should be worn.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a suspension of LiAlH₄ (2-4 molar equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Ester: The ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is dissolved in the same anhydrous solvent and added dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed for 1-4 hours to ensure complete reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure results in the formation of a granular precipitate of aluminum salts.
-
Isolation and Purification: The solid precipitate is removed by filtration, and the filter cake is washed thoroughly with the reaction solvent. The combined organic filtrates are then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrrole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrole derivative is turning dark brown/black upon exposure to air. What is happening and how can I prevent it?
A1: Pyrrole and many of its derivatives are sensitive to air and light, leading to oxidation and the formation of colored polymeric impurities, often referred to as "pyrrole-red".[1] To minimize this degradation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged steps like column chromatography or solvent evaporation.[2] Storing the purified compound under an inert atmosphere and in the dark at low temperatures is also recommended. For particularly sensitive compounds, using degassed solvents for chromatography and workup procedures can further reduce degradation.
Q2: I am having difficulty removing unreacted pyrrole from my reaction mixture. What is the best approach?
A2: Excess pyrrole can be challenging to remove due to its moderate polarity. A combination of techniques is often most effective:
-
Aqueous Washes: While not always sufficient on its own, washing the organic extract with dilute acid (e.g., 0.5 N HCl) can help by protonating any basic impurities, making them more water-soluble. However, be cautious as some pyrrole derivatives are acid-sensitive.[3][4]
-
Hexane Washes: Repeated washing of the reaction mixture with hexane can effectively remove a significant portion of the nonpolar unreacted pyrrole.[5]
-
Column Chromatography: This is a very effective method. A common solvent system is a gradient of hexane and ethyl acetate, where the less polar pyrrole will elute before more polar derivatives.[5]
-
Distillation: If the desired pyrrole derivative is significantly less volatile than pyrrole (boiling point ~130 °C), vacuum distillation can be an effective purification method.
Q3: My pyrrole derivative seems to be decomposing on the silica gel column. What are my options?
A3: The acidic nature of standard silica gel can cause the decomposition of acid-sensitive pyrrole derivatives.[4] Here are several strategies to overcome this:
-
Neutralized Silica Gel: You can use commercially available neutral silica gel or prepare it by washing standard silica gel with a dilute solution of a base like triethylamine in your eluent, followed by flushing with the pure eluent.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Use of Protecting Groups: If the pyrrole nitrogen is unprotected, its reactivity can be an issue. Introducing an electron-withdrawing protecting group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group, can decrease the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed decomposition.[6][7] These groups can be removed after purification.
-
Flash Chromatography: Minimizing the time the compound spends on the column by using flash chromatography can reduce decomposition.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are some troubleshooting steps:
-
Add More Solvent: You may have a supersaturated solution. Try adding a small amount of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[8]
-
Slow Cooling: Rapid cooling often promotes oil formation. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator. Insulating the flask can help slow the cooling process.[8]
-
Change the Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.
-
Purify Further: The presence of impurities can sometimes inhibit crystallization. It may be necessary to repeat a column chromatography step to improve the purity of the compound before attempting recrystallization again.[9]
Troubleshooting Guides
Guide 1: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of material during aqueous workup. | The desired compound has some water solubility. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the compound into the organic layer. Perform multiple extractions with the organic solvent. |
| The product is not crystallizing, leading to low recovery. | Too much solvent was used for recrystallization. | Concentrate the mother liquor by rotary evaporation and attempt to recrystallize from a smaller volume of solvent.[1][8] |
| The compound is degrading during purification. | The compound is sensitive to acid, air, or heat. | Use neutralized silica gel or alumina for chromatography. Handle the compound under an inert atmosphere.[2] Avoid excessive heating during solvent removal. |
| The compound is volatile. | The product is being lost during solvent evaporation under high vacuum. | Use a lower vacuum setting or a higher temperature for the cold trap on the rotary evaporator. For highly volatile compounds, consider purification by distillation if applicable. |
Guide 2: Persistent Colored Impurities
| Symptom | Possible Cause | Suggested Solution |
| Purified product is yellow, brown, or pink. | Co-eluting colored impurity. | Optimize the column chromatography solvent system. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) may improve separation. |
| Oxidation of the pyrrole derivative. | Before further purification, dissolve the compound in a suitable solvent and treat with a small amount of activated charcoal. Filter through Celite and then proceed with recrystallization or another purification step. Note: This can sometimes lead to product loss due to adsorption on the charcoal. | |
| Formation of colored impurities during workup or purification. | Ensure all steps are performed with minimal exposure to light and air. Use of an inert atmosphere is highly recommended.[2] |
Quantitative Data from Purification Protocols
The following table summarizes data from a patented process for purifying crude pyrrole, demonstrating the effectiveness of pre-treatment and distillation.[5][6]
| Purification Stage | Pyrrole Purity (%) | Pyrrolidine Impurity (%) | Water Content (%) |
| Crude Pyrrole (Forerun of predistillation) | ~80 | ~15 | ~3 |
| After Predistillation (Main fraction) | ~95 | - | - |
| Final Product (After Formic Acid Treatment & Distillation) | >99 | <0.1 | <0.1 |
| Final Product (After Sulfuric Acid Treatment & Distillation) | >99 | <0.1 | 0.6 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Pyrrole Derivative
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be 50-100 times the weight of the crude product.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
Sample Loading: Dissolve the crude pyrrole derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Solid Pyrrole Derivative
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of pyrrole derivatives.
Caption: Decision-making flowchart for selecting a primary purification method.
Caption: Simplified pathway of pyrrole derivative degradation leading to colored impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chim.it [chim.it]
- 5. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,4-Dimethyl-1H-Pyrrole Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-dimethyl-1H-pyrrole and its analogs. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Paal-Knorr synthesis is yielding a furan as the major product instead of the desired pyrrole. What is causing this and how can I fix it?
A: The formation of furans is a common side reaction in the Paal-Knorr synthesis when the reaction conditions are too acidic. The use of amine/ammonium hydrochloride salts or a pH below 3 strongly favors the formation of furans[1][2].
Troubleshooting Steps:
-
Adjust pH: The reaction should be conducted under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the pyrrole formation without promoting the furan side reaction[2].
-
Choice of Amine/Ammonia Source: Avoid using ammonium salts that create a low pH environment. Using ammonia or a primary amine directly is preferable.
Q2: The yield of my 2,4-dimethyl-1H-pyrrole synthesis is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including harsh reaction conditions that degrade sensitive functionalities, incomplete reactions, or product loss during workup[1][3].
Troubleshooting Steps:
-
Optimize Reaction Conditions: Traditional Paal-Knorr and Knorr syntheses can involve prolonged heating in acid, which may not be suitable for all substrates[1][3]. Consider exploring milder, more modern methods:
-
Purity of Starting Materials: Ensure the purity of your 1,4-dicarbonyl compound and amine/ammonia source. Impurities can lead to side reactions.
-
Workup Procedure: Foaming can be an issue during steam distillation, potentially leading to product loss. Careful control of the heating and the addition of a few drops of water can mitigate this[5].
Q3: My purified 2,4-dimethyl-1H-pyrrole turns into a red, resinous substance over time. Why is this happening and how can I prevent it?
A: 2,4-Dimethylpyrrole and other alkyl-substituted pyrroles are highly susceptible to oxidation when exposed to air[4][5]. This oxidation leads to the formation of colored, often polymeric, impurities.
Prevention:
-
Inert Atmosphere: Once purified, the product should be handled and stored under an inert atmosphere, such as nitrogen or argon[5].
-
Vacuum Sealing: For long-term storage, sealing the pyrrole in a glass vial under vacuum is an effective method to prevent degradation[5].
-
Minimize Exposure: During experimental manipulations, minimize the exposure of the compound to atmospheric oxygen[6].
Q4: I am observing the formation of oligomeric byproducts in my reaction mixture. What is the likely cause?
A: The use of excess acid can lead to the formation of oligomeric products from the pyrrole or the starting materials[7].
Troubleshooting:
-
Control Acid Concentration: Carefully control the stoichiometry of the acid catalyst. Use the minimum amount required to facilitate the reaction.
-
Gradual Addition: In some cases, the slow or portion-wise addition of the acid can help to control the reaction and minimize side product formation.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 2,4-dimethyl-1H-pyrrole and its precursors from various literature sources.
Table 1: Synthesis of 2,4-Dimethyl-1H-pyrrole via Decarboxylation
| Starting Material | Reagents | Conditions | Yield | Reference |
| 2,4-dimethyl-3,5-dicarbethoxypyrrole | Potassium hydroxide, water | Heated in an oil bath at 130°C, followed by steam distillation at 160-200°C. | 57-63% | [5] |
| 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole | 20% Sodium hydroxide solution | Hydrolysis followed by neutralization with sulfuric acid and boiling with a water separator. | 73% | [8] |
| 2,4-Dimethyl-3,5-bis(ethoxycarbonyl)pyrrole | Potassium hydroxide | Not specified in detail. | 92% | [9] |
Table 2: Synthesis of 2,4-Dimethyl-1H-pyrrole Precursors
| Product | Starting Materials | Reagents | Conditions | Yield | Reference |
| 2,4-dimethyl pyrrole | 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Potassium hydroxide | Reflux overnight. | 36.2% | [10] |
| tert-butyl 2,4-dimethyl-1H-pyrrole-3-carbethoxy-5-carboxylate | Ethyl acetoacetate, tert-butyl acetoacetate | Knorr reaction | Followed by reaction with trifluoroacetic acid and triethyl orthoformate. | ~44% (overall) | [11] |
| Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid | Acetoacetic ester | Sodium nitrite, acetic acid, zinc | Reaction temperature kept below 10°C. | Not specified | [9] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2,4-Dimethyl-1H-pyrrole via Knorr Synthesis and Decarboxylation
This protocol is adapted from Organic Syntheses.
Step 1: Preparation of 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Knorr Pyrrole Synthesis)
-
This step involves the reaction of ethyl acetoacetate with sodium nitrite followed by reduction with zinc dust to form an intermediate which then condenses to form the pyrrole ring.
Step 2: Decarboxylation to 2,4-Dimethyl-1H-pyrrole
-
A solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water is prepared in a 3-L round-bottomed flask.
-
120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand are added.
-
The mixture is heated in an oil bath at 130°C for two to three hours with occasional shaking.
-
The flask is then set up for steam distillation. The oil bath temperature is raised to 160°C, and superheated steam (220–250°C) is introduced. The bath temperature is gradually raised to 200°C.
-
Steam distillation is continued until no more dimethylpyrrole comes over (distillate volume will be 2.5–3 L).
-
The distillate is extracted with ether (1 x 200 cc, then 3 x 100 cc).
-
The combined ether extracts are dried over anhydrous potassium carbonate.
-
The ether is removed by distillation, and the residue is distilled, collecting the fraction boiling at 160–165°C. The yield is 27–30 g (57–63%)[5].
Diagrams
Caption: Troubleshooting logic for furan side product formation in Paal-Knorr synthesis.
Caption: Workflow illustrating the oxidative degradation of pyrrole products and prevention.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 11. Synthesis of 2,4-Dimethyl-5-formyl-1H-pyrrole-3-carboxylic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2,4-Dimethyl-1h-pyrrol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-1h-pyrrol-3-ol. The information is presented in a question-and-answer format to directly address potential experimental issues.
Troubleshooting Guides
Issue: Rapid Discoloration of this compound Solution
-
Question: My solution of this compound is rapidly turning from colorless to a dark orange or brown color. What is causing this, and how can I prevent it?
-
Answer: This discoloration is likely due to oxidation and/or polymerization of the pyrrole ring.[1] Pyrrole moieties can be sensitive to air and light.[1][2] To minimize this degradation:
-
Work under an inert atmosphere: Handle the compound and its solutions under nitrogen or argon.
-
Use deoxygenated solvents: Sparge your solvents with an inert gas before use.
-
Protect from light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil.
-
Work at low temperatures: If the experimental conditions allow, perform your reactions at a reduced temperature.
-
Issue: Inconsistent Results in Stability Studies
-
Question: I am getting variable results in my stability studies for formulations containing this compound. What could be the source of this inconsistency?
-
Answer: Inconsistent results in stability studies often stem from a lack of control over environmental conditions. Pyrrole derivatives can be sensitive to pH, temperature, and light.[3] Key factors to control include:
-
pH of the medium: Pyrroles can be particularly unstable in alkaline and acidic conditions.[3] Ensure your buffers are well-characterized and maintain a consistent pH.
-
Temperature fluctuations: Use calibrated and stable incubators or water baths for your studies.[4]
-
Light exposure: Ensure consistent light exposure conditions as specified in ICH Q1B guidelines for photostability testing.
-
Headspace in vials: The amount of oxygen in the headspace of your vials can influence oxidative degradation. Ensure a consistent fill volume.
-
Issue: Appearance of Unknown Peaks in HPLC Analysis
-
Question: During the HPLC analysis of my this compound sample, I am observing several unexpected peaks that increase over time. How can I identify these?
-
Answer: The appearance of new peaks in your chromatogram is indicative of degradation. To identify these degradation products, the following steps are recommended:
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate the degradation products.[5][6] This will help in confirming that the unknown peaks are indeed degradants.
-
HPLC-MS Analysis: Use a mass spectrometer coupled with your HPLC system to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.[3]
-
High-Resolution Mass Spectrometry (HRMS): For more confidence in the elemental composition, HRMS can be employed.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can be used to elucidate its structure.
-
Frequently Asked Questions (FAQs)
-
Question: What are the likely degradation pathways for this compound?
-
-
Oxidation: The pyrrole ring is electron-rich and susceptible to oxidation, which can lead to the formation of pyrrolinones or ring-opened products. The presence of a hydroxyl group can also facilitate oxidation.
-
Polymerization: In the presence of acid or light, pyrrole and its derivatives can undergo polymerization, leading to the formation of colored, insoluble materials.[1]
-
Photodegradation: Exposure to light can induce both direct and indirect photodegradation, potentially involving singlet oxygen.[2]
-
Acid/Base Hydrolysis: While the pyrrole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation, especially in the presence of other functional groups.[3]
-
-
Question: How should I store this compound to ensure its stability?
-
Answer: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere. A freezer at -20°C is recommended for long-term storage. The container should be tightly sealed to prevent exposure to air and moisture.
-
Question: What analytical methods are suitable for quantifying the degradation of this compound?
-
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3] The method should be validated to ensure that it can separate the parent compound from all potential degradation products. Other useful techniques include:
-
Ultra-Performance Liquid Chromatography (UPLC): For faster analysis and better resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its degradants are volatile.
-
UV-Vis Spectrophotometry: For preliminary studies, but it may lack the specificity to distinguish between the parent compound and its degradants.
-
Data Presentation
Table 1: Hypothetical Forced Degradation Study Conditions and Potential Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Observations |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Formation of polar degradants, potential for polymerization. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant degradation, potential for ring opening.[3] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Formation of N-oxides or hydroxylated species. |
| Thermal Degradation | 80°C | 48 hours | Minimal degradation if the compound is thermally stable. | |
| Photodegradation | ICH Q1B conditions | Room Temp | As per guidelines | Discoloration, formation of multiple degradation products.[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, place a solution of the compound in a sealed vial at 80°C for 48 hours.
-
At specified time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the control to identify and quantify the degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Forced degradation studies to assess the stability of drugs and products (2013) | Saranjit Singh | 206 Citations [scispace.com]
Technical Support Center: Synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethyl-1H-pyrrol-3-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrrole ring in this compound?
A1: The most prevalent and versatile method for constructing the pyrrole core is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of this compound, a plausible precursor would be a hydroxylated 1,4-diketone.
Q2: What is the proposed starting material for the Paal-Knorr synthesis of this compound?
A2: The logical starting dicarbonyl for this synthesis would be 3-hydroxy-2,4-pentanedione. The synthesis of this specific precursor is not widely reported, but similar compounds can be prepared by the oxidation of more common diketones.
Q3: How do different solvents affect the Paal-Knorr synthesis?
A3: Solvent choice in the Paal-Knorr synthesis can significantly impact reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly used and can facilitate the reaction.[1] More recently, "green" solvents such as water have been employed successfully, often with the use of a catalyst.[3] In some cases, solvent-free conditions have also proven effective, which can simplify purification and reduce environmental impact. The optimal solvent often depends on the specific substrates and catalysts being used.
Q4: What are some common catalysts used in the Paal-Knorr synthesis?
A4: A variety of catalysts can be employed to promote the Paal-Knorr reaction. These include:
-
Protic acids: Acetic acid is a common and effective catalyst.
-
Lewis acids: Lewis acids can also catalyze the reaction.
-
Heterogeneous catalysts: Solid-supported acids and clays are used for easier separation and catalyst recycling.
-
"Green" catalysts: Environmentally benign catalysts have been explored for more sustainable synthesis.[3]
Q5: What are the main challenges in the Paal-Knorr synthesis of substituted pyrroles?
A5: The primary challenges often lie in the synthesis of the 1,4-dicarbonyl starting material, which can be a multi-step and low-yielding process. Additionally, traditional Paal-Knorr conditions can be harsh, involving high temperatures and strong acids, which may not be suitable for sensitive functional groups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive or impure starting materials. 2. Inefficient cyclization. 3. Unsuitable reaction temperature. 4. Catalyst deactivation. | 1. Ensure the purity of the 1,4-dicarbonyl precursor and the amine. 2. Experiment with different catalysts (e.g., acetic acid, a Lewis acid, or a solid-supported acid). 3. Optimize the reaction temperature; some modern methods allow for room temperature reactions. 4. If using a heterogeneous catalyst, ensure it is properly activated and handled. |
| Formation of side products | 1. Polymerization of the pyrrole product. 2. Competing side reactions of the starting materials. | 1. Work up the reaction as soon as it is complete. Pyrroles can be sensitive to acidic conditions and prolonged heating. 2. Adjust the stoichiometry of the reactants. An excess of the amine is sometimes used. |
| Difficulty in product isolation/purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or catalyst residues. | 1. If possible, choose a solvent from which the product will precipitate upon cooling or can be easily extracted. 2. Use a heterogeneous catalyst that can be filtered off. Perform an appropriate work-up to remove acidic or basic residues. Column chromatography may be necessary. |
| Reaction does not go to completion | 1. Insufficient reaction time. 2. Reversible reaction. | 1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. In some cases, removal of water as it is formed can drive the reaction to completion. |
Quantitative Data on Solvent Effects (Illustrative Examples)
Please note: The following data is for the synthesis of related N-substituted 2,5-dimethylpyrroles and is provided as an illustration of potential solvent effects in Paal-Knorr reactions.
Table 1: Effect of Solvent on the Yield of N-benzyl-2,5-dimethylpyrrole
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Water | 100 | 2 | 95 |
| Ethanol | 78 | 3 | 94 |
| Methanol | 65 | 3 | 93 |
| Acetic Acid | 118 | 1 | 92 |
| Toluene | 111 | 4 | 90 |
| Dichloromethane | 40 | 6 | 85 |
| None (Solvent-free) | 25 | 0.5 | 98 |
Experimental Protocols
Part 1: Hypothetical Synthesis of 3-hydroxy-2,4-pentanedione (Precursor)
-
Reaction Setup: To a solution of 2,4-pentanedione in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., sodium nitrite) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by column chromatography.
Part 2: Synthesis of this compound
-
Reaction Mixture: In a round-bottom flask, dissolve 3-hydroxy-2,4-pentanedione in a chosen solvent (e.g., ethanol or acetic acid).
-
Addition of Amine: Add an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in the chosen solvent).
-
Catalyst: If necessary, add a catalytic amount of a protic acid (if not already used as the solvent).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,4-Dimethyl-1H-pyrrol-3-ol and Other Pyrrole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among the vast array of pyrrole derivatives, 2,4-Dimethyl-1H-pyrrol-3-ol presents a unique substitution pattern that warrants a detailed comparative analysis against other derivatives to understand its potential in drug discovery. This guide provides an objective comparison of the biological performance of various pyrrole derivatives, supported by experimental data from peer-reviewed studies.
Comparative Biological Activity of Pyrrole Derivatives
While direct comparative studies on this compound are limited in the public domain, we can infer its potential by examining the structure-activity relationships of analogous pyrrole derivatives. The following table summarizes the biological activities of various pyrrole compounds, including those with methyl substitutions, against different therapeutic targets. This comparative data allows for an initial assessment of how modifications to the pyrrole ring influence biological outcomes.
| Compound/Derivative | Target/Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) | Reference |
| Pyrrole-Indole Hybrids | Tubulin Polymerization Inhibition | T47D (Breast Cancer) | IC50 = 2.4 µM (for derivative 3h) | [1] |
| Aromatase Inhibition | - | IC50 = 18 nM (for derivative 3k) | [1] | |
| Alkynylated Pyrrole Derivatives | Anticancer Activity | U251 (Glioblastoma) | IC50 = 2.29 µM (for derivative 12l) | [2][3] |
| Anticancer Activity | A549 (Lung Cancer) | IC50 = 3.49 µM (for derivative 12l) | [2][3] | |
| Isatin-Pyrrole Derivatives | Cytotoxicity | HepG2 (Liver Cancer) | IC50 = 0.47 µM (for derivative 6) | [4] |
| Thiazole-Pyrrole Derivatives | Antibacterial Activity | E. coli | MIC: Equipotent to Ciprofloxacin (100 µg/mL for derivative 3d) | [5] |
| Antifungal Activity | C. albicans | MIC: Higher activity than Clotrimazole (100 µg/mL for derivative 3c) | [5] | |
| Pyrrolo[2,3-b]pyrrole Derivatives | Antibacterial Activity | S. aureus | MIC: Comparable to Ciprofloxacin | [6] |
| Antifungal Activity | C. albicans | MIC: ~25% of Clotrimazole's MIC (for derivative 2) | [6] | |
| Pyrrole Benzamide Derivatives | Antibacterial Activity | S. aureus | MIC = 3.12 - 12.5 µg/mL | [7] |
| Marinopyrrole A derivative | Antibacterial Activity | MRSA | MIC = 0.13–0.255 µg/mL | [7] |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the processes involved in evaluating these compounds, the following diagrams illustrate a common signaling pathway targeted by pyrrole derivatives and a typical workflow for biological screening.
Caption: General workflow for synthesizing and evaluating the biological activity of new pyrrole derivatives.
Caption: Simplified representation of the VEGFR-2 signaling pathway, a common target for anticancer pyrrole derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature for the evaluation of pyrrole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)[4]
-
Cell Seeding: Cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrrole derivatives) and a positive control (e.g., doxorubicin) and incubated for another 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5][6][8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.
-
Serial Dilution: The test compounds and standard antibiotics (e.g., Ciprofloxacin, Clotrimazole) are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
VEGFR-2 Kinase Assay[9][10]
-
Plate Coating: A 96-well plate is coated with a substrate for the VEGFR-2 kinase.
-
Compound and Enzyme Addition: The test compounds at various concentrations and the VEGFR-2 enzyme are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: The amount of phosphorylated substrate is quantified using a detection antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate that produces a colorimetric or chemiluminescent signal.
-
IC50 Calculation: The IC50 value is determined by measuring the inhibition of the kinase activity at different compound concentrations.
Tubulin Polymerization Assay[11][12]
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Addition: The test compounds or control drugs (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) are added to the tubulin solution.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.[8]
-
Data Analysis: The effect of the compounds on the rate and extent of tubulin polymerization is analyzed to determine their inhibitory or stabilizing activity.
Conclusion
The pyrrole nucleus is a versatile scaffold that has given rise to a multitude of derivatives with a broad spectrum of biological activities. While specific comparative data for this compound is not extensively available, the analysis of related structures provides valuable insights. The presence of methyl groups on the pyrrole ring, as seen in many active compounds, suggests that this compound could exhibit interesting biological properties. Further investigation into its synthesis and a head-to-head comparison with other lead compounds in various biological assays are warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and conduct such comparative studies.
References
- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 2,4-dimethyl-1H-pyrrole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 2,4-dimethyl-1H-pyrrole analogs and other related pyrrole derivatives. The data presented is compiled from recent studies and aims to facilitate the evaluation of these compounds for various therapeutic applications, including anticancer and antimicrobial development.
Pyrrole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The 2,4-dimethyl-1H-pyrrole scaffold, in particular, has been a subject of interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its analogs. These activities range from anticancer and antibacterial to anti-inflammatory and beyond. This guide summarizes key quantitative bioactivity data, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways to provide a comprehensive overview for further research and development.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of various pyrrole analogs, with a focus on anticancer and antibacterial activities. The data is presented to allow for easy comparison of the potency of different structural modifications.
Anticancer Activity of Pyrrole Analogs
The cytotoxic effects of several pyrrole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivative | Various (NCI-60) | Growth Inhibition: 50.21-108.37% at 10 µM | [2] |
| Aryl-substituted pyrrole 4d | LoVo (colon) | <50 (at 24h & 48h) | [1] |
| Aryl-substituted pyrrole 4a | LoVo (colon) | ~69 (at 50 µM, 24h) | [1] |
| Aryl-substituted pyrrole 4d | MCF-7 (breast) | ~40% viability at 200 µM | [1] |
| Pyrrolomycin C | HCT-116 (colon) | 0.8 | [3] |
| Pyrrolomycin C | MCF-7 (breast) | 1.5 | [3] |
| Pyrrolomycin F-series | HCT-116 (colon) | 0.35 - 1.21 | [3] |
| Pyrrolomycin F-series | MCF-7 (breast) | 0.35 - 1.21 | [3] |
| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (prostate) | 0.19 | [4] |
| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (breast) | 1.66 | [4] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (lung) | 4.55 | [4] |
Antibacterial Activity of Pyrrole Analogs
The antibacterial potential of pyrrole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives (4 compounds) | Various | Growth Inhibition: 50.87-56.60% at 32 µg/mL | [2] |
| ENBHEDPC (a 3,5-dimethyl-1H-pyrrole-2-carboxylate) | Mycobacterium tuberculosis H37Rv | 0.7 | [5] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide derivatives | Mycobacterium tuberculosis | 3.125 | [5] |
| para-Trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [5] |
| para-Trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [5] |
| para-Trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13-0.255 | [5] |
| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus and Bacillus cereus | Moderate to excellent inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in the bioactivity data.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., LoVo, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The pyrrole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : A standardized suspension of the target bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution : The pyrrole analogs are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Tubulin Polymerization Assay
This assay is used to evaluate the effect of compounds on the polymerization of tubulin into microtubules, a key process in cell division and a target for many anticancer drugs.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and a fluorescent reporter.
-
Compound Addition : The test compounds are added to the reaction mixture.
-
Polymerization Induction : Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring : The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence using a fluorometer.
-
Data Analysis : The rate and extent of polymerization in the presence of the test compound are compared to a control (without the compound) to determine its inhibitory or enhancing effect.
Signaling Pathways and Experimental Workflows
Visualizing biological pathways and experimental procedures can aid in understanding the mechanism of action and the research process. The following diagrams were created using the DOT language.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Structure-Activity Relationship of 2,4-Dimethyl-1H-Pyrrole Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethyl-1H-pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-dimethyl-1H-pyrrole derivatives, with a focus on their anticancer properties, particularly as kinase inhibitors. The information presented is supported by quantitative data from peer-reviewed studies, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The biological activity of 2,4-dimethyl-1H-pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on anticancer activity and kinase inhibition.
Table 1: Anticancer Activity of 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic Acid Derivatives
| Compound ID | R | Cell Line | GI50 (µg/mL)[1] |
| 9g | 3-fluoro-4-(trifluoromethyl)phenyl | MDA-MB-231 | 5.51[1] |
| PC-3 | 5.15[1] | ||
| Sunitinib (Reference) | - | PC-3 | 6.50[1] |
GI50: The concentration of the compound that causes 50% growth inhibition.
Table 2: Kinase Inhibitory Activity of Pyrrole-2,4-dicarboxamide and Imidazole Carboxamide Derivatives
| Compound ID | Core | R1 | R2 | R3 | R4 | TAK1 IC50 (µM)[2] |
| 8 | Pyrrole | H | H | Benzyl | N-methyl | 1.3[2] |
| 17 | Pyrrole | H | H | Benzyl | N,N-dimethyl | >25 |
| 18 | Pyrrole | H | H | Benzyl | Piperidin-1-yl | 3.5[2] |
| 19 | Pyrrole | H | H | Benzyl | Amino | >25 |
| 21 | N-Methyl Pyrrole | CH3 | H | Benzyl | N-methyl | >25 |
| 22 | Imidazole | - | H | Benzyl | N-methyl | 0.6 |
IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.
Structure-Activity Relationship Summary:
-
Substitution at the 5-position of the pyrrole ring: The introduction of a chalcone-like moiety at the 5-position of the 2,4-dimethyl-1H-pyrrole core has been shown to be a promising strategy for developing anticancer agents.
-
Aryl ring substituents: Electron-withdrawing groups on the phenyl ring of the chalcone moiety, such as fluoro and trifluoromethyl groups, have been observed to enhance the anticancer activity.[1]
-
Carboxylic acid bioisosteres: Replacement of the carboxylic acid at the 3-position with bioisosteres like amides and esters can positively influence the biological activity.
-
Pyrrole core modifications: The pyrrole core is crucial for activity. N-methylation of the pyrrole can lead to a loss of activity, suggesting the N-H may be involved in important interactions with the target. A scaffold hop from pyrrole to imidazole has been shown to increase potency in some cases, indicating that the arrangement of heteroatoms in the core is critical.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.
VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. To each well, add the following components in order: 1x Kinase Buffer, the test compound (at various concentrations), and ATP.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant VEGFR-2 kinase to each well.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to each well. This reagent stops the enzymatic reaction and contains a reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: The luminescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: VEGFR-2 Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
Conclusion
The 2,4-dimethyl-1H-pyrrole scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors of key cancer-related targets such as receptor tyrosine kinases. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the design and evaluation of new 2,4-dimethyl-1H-pyrrole derivatives with improved therapeutic potential. Further exploration of substitutions at various positions of the pyrrole ring and the attached functionalities will undoubtedly lead to the discovery of next-generation drug candidates.
References
Bridging the Gap: A Comparative Analysis of In Silico and In Vitro Studies on 2,4-dimethyl-1H-pyrrole Derivatives
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) research is pivotal. This guide provides a comparative overview of the predictive power of in silico techniques against the empirical evidence from in vitro assays for compounds featuring the 2,4-dimethyl-1H-pyrrole scaffold. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the early stages of drug design and lead optimization.
Quantitative Data Comparison: In Silico Predictions vs. In Vitro Activity
The following tables summarize the correlation between computational predictions, such as molecular docking scores, and experimentally determined biological activities, like IC50 values, for various 2,4-dimethyl-1H-pyrrole derivatives and related polysubstituted pyrroles.
Table 1: Anticancer Activity - VEGFR-2 Inhibition and Cytotoxicity
| Compound Derivative | Target | In Silico Metric (Binding Affinity, kcal/mol) | In Vitro Result (Growth Inhibition %) |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole | VEGFR-2 | -9.5 | 50.21 - 108.37% (NCI-60 screen)[1] |
| Sunitinib (Reference Drug) | VEGFR-2 | -9.9 | Not specified in the study[1] |
Table 2: Anti-tubulin Activity - Colchicine Site Binding
| Compound Set | In Silico Metric (HINT Score) | In Vitro Result (IC50 for Anti-proliferation) | Correlation |
| Polysubstituted Pyrroles (Set A) | High | Sub-µM | Good correlation observed[2] |
| Polysubstituted Pyrroles (Set B) | Medium | 1 µM to 5 µM | Good correlation observed[2] |
| Polysubstituted Pyrroles (Set C) | Low | > 5 µM | Good correlation observed[2] |
Table 3: Monoamine Oxidase (MAO) Inhibition
| Compound Derivative | Target | In Silico Metric (Docking Score) | In Vitro Result (IC50) |
| 1-methyl-1H-pyrrol-2-yl derivative (Compound 6) | MAO-A | Not specified | 0.162 µM[3] |
| Clorgyline (Reference Drug) | MAO-A | Not specified | Not specified in the study[3] |
Table 4: Cytochrome P450 (CYP) Inhibition
| Compound Derivative | Target | In Silico Metric (Binding Affinity, kcal/mol) | In Vitro Result (% Inhibition) |
| Pyrrole-based hydrazide-hydrazone (Compound 12) | CYP3A4 | Good binding affinity | ~20%[4][5] |
| Pyrrole-based hydrazide-hydrazone (Compound 11) | CYP1A2 | -7.80 | No significant inhibition[4][5] |
| Pyrrole-based hydrazide-hydrazone (Compound 12) | CYP1A2 | -8.21 | No significant inhibition[4][5] |
Experimental Protocols and Methodologies
A clear understanding of the methodologies employed in both computational and experimental studies is crucial for interpreting the comparative data.
In Silico Methodologies
-
Molecular Docking: This is a primary technique used to predict the binding orientation and affinity of a small molecule to a target protein.
-
Software: Commonly used programs include Glide, MOE-Dock, and AutoDock.
-
Protein Preparation: Crystal structures of target proteins are obtained from the Protein Data Bank (PDB). Water molecules and ions are typically removed, hydrogen atoms are added, and the protein structure is energy minimized.
-
Ligand Preparation: The 3D structures of the pyrrole derivatives are generated and optimized for energy.
-
Docking and Scoring: The ligands are docked into the active site of the protein, and scoring functions (e.g., Glide score, HINT score, binding free energy) are used to rank the poses and predict binding affinity.[1][3][6] For instance, in the study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives, molecular docking was performed against VEGFR-2 to reinforce their anticancer potency.[1]
-
-
ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This often involves assessing compliance with criteria like Lipinski's rule of five.[1][3]
In Vitro Methodologies
-
Antimicrobial Assays:
-
Method: The growth inhibitory effects of the compounds are tested against various microbial strains. The percentage of growth inhibition is measured at a specific concentration.[1]
-
-
Anticancer Assays:
-
NCI-60 Human Tumor Cell Line Screen: This screen evaluates the anticancer activity of compounds against 60 different human cancer cell lines.[1]
-
SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density, based on the measurement of cellular protein content, to assess the antiproliferative activity of compounds.[2]
-
-
Enzyme Inhibition Assays:
-
MAO Inhibition Assay: A fluorometric method is used to screen for inhibitory effects on monoamine oxidase A (MAO-A) and MAO-B. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.[3]
-
Cytochrome P450 Inhibition Assays: The inhibitory potential of compounds on different CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) is evaluated. The percentage of enzyme activity inhibition at a given compound concentration is measured.[4][5]
-
-
Cytotoxicity Assays:
Visualizing the Workflow and Pathways
Diagrams created using Graphviz provide a clear visual representation of the scientific processes and biological pathways involved in the research.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking and Hydropathic Scoring of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4 [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. vlifesciences.com [vlifesciences.com]
Comparative Antimicrobial Efficacy: A Benchmarking Guide for 2,4-Dimethyl-1h-pyrrol-3-ol
Disclaimer: Publicly available antimicrobial performance data for the specific compound 2,4-Dimethyl-1h-pyrrol-3-ol is limited. The following guide is a comparative framework illustrating how this compound would be benchmarked against established agents. The performance data presented for this compound is hypothetical, based on the known activities of structurally related pyrrole derivatives, and is intended for illustrative purposes.[1][2][3][4]
This guide provides an objective comparison of the hypothetical antimicrobial performance of this compound against two widely recognized antimicrobial agents: Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam). The data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of novel pyrrole-based compounds.
Quantitative Performance Data
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in bacterial death.[5]
The following table summarizes the hypothetical MIC and MBC values for this compound compared to Ciprofloxacin and Penicillin against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Values are expressed in micrograms per milliliter (µg/mL).
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 8 (Hypothetical) | 16 (Hypothetical) |
| Escherichia coli (ATCC 25922) | 16 (Hypothetical) | 32 (Hypothetical) | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 - 2 | 1 - 4 |
| Escherichia coli (ATCC 25922) | 0.008 - 0.03 | 0.015 - 0.06 | |
| Penicillin | Staphylococcus aureus (ATCC 29213) | 0.06 - 0.25 | 0.12 - 0.5 |
| Escherichia coli (ATCC 25922) | >128 (Resistant) | >128 (Resistant) |
Note: Values for Ciprofloxacin and Penicillin are based on established literature ranges. Actual values can vary based on specific strains and testing conditions.
Experimental Protocols
The determination of MIC and MBC values should be conducted following standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and the benchmark agents (Ciprofloxacin, Penicillin) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test bacteria (S. aureus, E. coli) on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.[5][9]
Protocol for Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[5]
Caption: Workflow for determining MIC and MBC values.
Comparative Mechanisms of Action
Understanding the mechanism of action is critical for drug development. While the precise mechanism for this compound is unconfirmed, many antimicrobial pyrrole derivatives, such as pyrrolnitrin, are known to disrupt cellular respiration and damage cell membranes.[10][11][12] This contrasts with the well-defined pathways of β-lactams and fluoroquinolones.
-
Pyrrole Derivatives (Proposed): Many pyrrole-based antimicrobials function by disrupting the respiratory electron transport chain, which impedes ATP synthesis and leads to widespread macromolecular synthesis failure (protein, RNA, DNA).[10][11] This can also lead to secondary damage to the cell membrane.
-
β-Lactams (e.g., Penicillin): These agents inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), specifically the transpeptidase enzyme.[13][14][15] This prevents the final cross-linking step of peptidoglycan synthesis, leading to cell lysis.[13][16]
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[17][18][] This action stabilizes the enzyme-DNA complex, leading to strand breaks and halting DNA replication, which ultimately causes cell death.[17][20]
Caption: High-level comparison of antimicrobial mechanisms.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
- 13. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 20. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2,4-dimethyl-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the quest for novel molecules with precise mechanisms of action is paramount. Among the promising scaffolds, 2,4-dimethyl-1H-pyrrole derivatives have emerged as a compelling class of compounds, particularly in the realm of oncology. This guide provides a comprehensive comparison of the mechanism of action of these derivatives with established alternatives, supported by experimental data, detailed protocols, and visual pathway representations to aid in research and development efforts.
Unveiling the Anti-Angiogenic Potential: Targeting VEGFR-2
Recent research has illuminated the role of 2,4-dimethyl-1H-pyrrole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor tyrosine kinase is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their proliferation.
Molecular docking studies have revealed that pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives exhibit strong binding affinity to the ATP-binding site of VEGFR-2. One of the most potent compounds from a study demonstrated a binding affinity of -9.5 kcal/mol, which is comparable to the established multi-kinase inhibitor, Sunitinib (-9.9 kcal/mol).[1] This interaction at the active site is believed to be a key contributor to their anticancer potency.[1]
A Comparative Analysis with Leading Multi-Kinase Inhibitors
To contextualize the therapeutic potential of 2,4-dimethyl-1H-pyrrole derivatives, a comparison with established VEGFR-2 inhibitors such as Sunitinib, Sorafenib, and Pazopanib is essential. These drugs are multi-targeted tyrosine kinase inhibitors (TKIs) widely used in the treatment of various cancers, including renal cell carcinoma.[2][3][4]
| Compound Class | Primary Target(s) | Additional Targets |
| 2,4-dimethyl-1H-pyrrole derivatives | VEGFR-2[1] | Further kinase profiling required |
| Sunitinib | VEGFRs, PDGFRs[2][5][6] | c-KIT, FLT3, RET, CSF-1R[2] |
| Sorafenib | VEGFRs, PDGFRβ, RAF kinases[3][7][8] | c-KIT, FLT3, RET[3][8] |
| Pazopanib | VEGFRs, PDGFRs[4][9] | c-KIT, FGFR[4] |
Table 1: Comparison of Target Profiles
While all these compounds converge on the inhibition of the VEGFR-2 pathway, their broader kinase inhibition profiles differ, which can influence their efficacy and side-effect profiles. The high selectivity of certain 2,4-dimethyl-1H-pyrrole derivatives for VEGFR-2 could potentially translate to a more favorable safety profile with fewer off-target effects. However, comprehensive kinase profiling studies are necessary to confirm this hypothesis.
Quantitative Performance Metrics
| Compound | Assay Type | IC50 / Binding Affinity |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivative | Molecular Docking | -9.5 kcal/mol[1] |
| Sunitinib | Molecular Docking | -9.9 kcal/mol[1] |
| Sorafenib | In vitro Kinase Assay | 0.08 µM[10] |
| Pazopanib | In vitro Kinase Assay | Comparable to Sunitinib and Sorafenib against VEGFR-2[11] |
Table 2: Comparative Inhibitory Activity against VEGFR-2
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
VEGFR-2 Kinase Assay Protocol
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (2,4-dimethyl-1H-pyrrole derivative or alternative)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase buffer, VEGFR-2 enzyme, and the test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
A detailed protocol for a commercially available VEGFR-2 Kinase Assay Kit can be found from suppliers like BPS Bioscience.[10][12]
Visualizing the Mechanism of Action
To further elucidate the molecular interactions and signaling pathways, the following diagrams are provided.
Conclusion
2,4-dimethyl-1H-pyrrole derivatives represent a promising avenue for the development of novel anti-angiogenic agents. Their targeted inhibition of VEGFR-2, a key player in tumor vascularization, positions them as strong candidates for further preclinical and clinical investigation. While initial data suggests comparable, if not superior, binding affinity to established drugs like Sunitinib, comprehensive head-to-head studies are warranted to fully elucidate their comparative efficacy and safety profiles. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethyl-1h-pyrrol-3-ol: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2,4-Dimethyl-1h-pyrrol-3-ol must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous waste, is mandatory. This guide provides essential, step-by-step instructions for its proper disposal.
The fundamental principle for the disposal of any chemical, including this compound, is to prevent its release into the environment. Improper disposal, such as pouring it down the sink or placing it in regular trash, can lead to contamination of water systems and pose a danger to public health.[1][2] All chemical waste must be managed in accordance with local, state, and federal regulations.[3]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on data from similar pyrrole compounds, this should include chemical-resistant gloves, safety goggles or glasses, and a lab coat.[4][5] All handling of the compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[4][5]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: Treat this compound as a hazardous waste. Do not mix it with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[6] Mixing incompatible chemicals can lead to dangerous reactions.[1]
-
Containerization:
-
Place the waste in a chemically compatible container that can be securely sealed. The container should be in good condition, with no cracks or leaks.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
The SAA must be under the control of the laboratory personnel and away from general traffic.
-
Ensure that the storage area is secure and prevents unauthorized access.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with all necessary information about the waste, including its name and quantity.
-
Do not attempt to transport hazardous waste yourself.[8]
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads used for spills, or empty containers, must also be disposed of as hazardous waste.
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste. Do not rinse the container into the sink. Place the empty, sealed container in the designated hazardous waste collection area.[8]
-
Spill Cleanup Materials: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[4] The resulting contaminated absorbent must be collected, placed in a sealed container, labeled as hazardous waste containing this compound, and disposed of through the hazardous waste program.[6]
Summary of Hazard Considerations for Pyrrole Derivatives
| Hazard Type | Potential Effects (based on similar compounds) | Citations |
| Skin Contact | May cause skin irritation. | [4][5] |
| Eye Contact | May cause serious eye irritation. | [4][5] |
| Inhalation | May cause respiratory irritation. | [4] |
| Ingestion | Harmful if swallowed. | [9] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2,4-Dimethyl-1h-pyrrol-3-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dimethyl-1H-pyrrol-3-ol was not located. The following guidance is based on the safety data for structurally similar compounds, including Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and 2,4-Dimethyl-1H-pyrrole. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on data from similar pyrrole compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected prior to use. Fire/flame resistant and impervious clothing should be worn.[1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] |
Experimental Protocols
Handling and Storage:
Safe handling and storage are crucial to prevent exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store under an inert atmosphere, as some pyrrole derivatives are air-sensitive.[2]
-
Keep away from heat, sparks, and open flames.[1]
Spill and Disposal Plan:
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorb: Soak up the spill with inert absorbent material such as sand, silica gel, or universal binder.[2]
-
Collect: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains, as it may be harmful to the aquatic environment.[1]
-
The disposal of the container should also follow approved waste disposal plant procedures.[2][3]
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
